molecular formula C24H30O8 B1151829 Methyl pseudolarate B CAS No. 82508-34-7

Methyl pseudolarate B

Cat. No.: B1151829
CAS No.: 82508-34-7
M. Wt: 446.5 g/mol
InChI Key: DXNRJQIZAXOHQJ-KYNXZXPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pseudolarate B is a useful research compound. Its molecular formula is C24H30O8 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-15(19(26)29-4)7-6-11-22(3)18-10-13-23(21(28)32-22)12-8-17(20(27)30-5)9-14-24(18,23)31-16(2)25/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,15-7+/t18-,22+,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNRJQIZAXOHQJ-KYNXZXPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314937
Record name Methyl pseudolarate B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82508-34-7
Record name Methyl pseudolarate B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82508-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl pseudolarate B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of Methyl Pseudolarate B for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of the Botanical Origin, Extraction, and Purification of a Promising Bioactive Diterpenoid

Abstract

Methyl pseudolarate B, a bioactive diterpenoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its molecular mechanism of action. Quantitative data on yield and purity are presented to inform research and development efforts. Furthermore, this document elucidates the compound's impact on key cellular signaling pathways, offering valuable insights for drug development professionals.

Natural Source of this compound

The principal and most well-documented natural source of this compound is the root bark of the golden larch tree, Pseudolarix amabilis (also known by its synonym Pseudolarix kaempferi).[1][2][3][4] This deciduous coniferous tree is indigenous to the mountainous regions of eastern China. The root bark, known in traditional Chinese medicine as "Tu-Jin-Pi," has a long history of use for treating skin ailments, particularly those caused by fungal infections.[2][4] While other diterpenoids have been isolated from various parts of the tree, including the twigs and seeds, the root bark remains the primary material for the extraction of pseudolaric acids and their derivatives, including this compound.[2][4][5]

Isolation and Purification of this compound: A Detailed Experimental Protocol

The isolation of this compound from the root bark of Pseudolarix amabilis is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the separation of diterpenoids from this botanical source.

Extraction
  • Preparation of Plant Material: Dried root bark of Pseudolarix amabilis is coarsely powdered to increase the surface area for solvent penetration.

  • Solvent Extraction: The powdered bark is typically extracted with a polar solvent such as 95% ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. An alternative method involves extraction with a less polar solvent like dichloromethane.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. To simplify the mixture and enrich the fraction containing this compound, a liquid-liquid fractionation is performed.

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system. A common mobile phase consists of a mixture of petroleum ether and ethyl acetate, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reversed-phase HPLC. A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of a small amount of acetic acid to improve peak shape.[6] The elution is monitored by a UV detector, typically at 260 nm.[6]

The following diagram illustrates a general workflow for the isolation and purification of this compound.

experimental_workflow Isolation and Purification Workflow for this compound plant_material Powdered Root Bark of Pseudolarix amabilis extraction Ethanol Extraction plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) ethyl_acetate_fraction->silica_gel enriched_fraction Enriched this compound Fraction silica_gel->enriched_fraction prep_hplc Preparative RP-HPLC (C18 Column, Acetonitrile-Water Gradient) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound signaling_pathway Proposed Signaling Pathways of Pseudolaric Acids cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PI3K PI3K AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC->Caspase9 Activation MPB This compound MPB->PI3K Inhibition MPB->Bcl2 Inhibition MPB->Bax Activation

References

An In-depth Technical Guide on the Mechanism of Action of Methyl Pseudolarate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms underlying the anti-tumor activity of Methyl pseudolarate B (MPB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi. The information presented is collated from scientific literature to guide research and development efforts. It is important to note that many studies investigate its parent compound, Pseudolaric Acid B (PAB), whose mechanisms are considered representative of MPB's activity.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis through the intrinsic mitochondrial pathway. Furthermore, it modulates critical cell survival signaling pathways, including the PI3K/AKT/mTOR cascade, and functions as a protein tyrosine phosphatase 1B (PTP1B) inhibitor.

1. Induction of G2/M Phase Cell Cycle Arrest

MPB effectively halts the proliferation of cancer cells by inducing a robust cell cycle arrest at the G2/M transition point.[1] This prevents cells from entering mitosis, thereby inhibiting cell division. The primary mechanism involves the modulation of the Cyclin B1/CDK1 (Cdc2) complex, which is the master regulator of mitotic entry.

  • Inhibition of the CDK1/Cyclin B1 Complex: Treatment with PAB, a close analog of MPB, leads to an increase in the inhibitory phosphorylation of CDK1.[1] This is followed by a dose-dependent decrease in the overall expression of both CDK1 and its regulatory partner, Cyclin B1.[1][2]

  • Role of p53 and p21: The induction of G2/M arrest is also associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[2] p21 can inhibit the activity of the CDK1/Cyclin B1 complex, further contributing to the cell cycle blockade.

2. Induction of Apoptosis via the Mitochondrial Pathway

MPB is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. The mechanism is primarily driven by the intrinsic mitochondrial pathway, characterized by the following key events:[2]

  • Increased Reactive Oxygen Species (ROS): MPB treatment leads to the accumulation of intracellular ROS, which acts as a key upstream signal for mitochondrial-mediated apoptosis.[2]

  • Mitochondrial Dysfunction: The compound causes a collapse of the mitochondrial membrane potential (MMP), a critical step in the apoptotic process.[2]

  • Modulation of Bcl-2 Family Proteins: It disrupts the balance of pro- and anti-apoptotic proteins. Specifically, MPB downregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl while upregulating the pro-apoptotic protein Bax.[2] This shift in balance promotes the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release and Caspase Activation: The compromised mitochondria release cytochrome c into the cytoplasm.[2] This triggers the formation of the apoptosome and activates the initiator caspase-9, which in turn activates the executioner caspase-3.[2]

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, ultimately leading to cell death.[2]

3. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival. Dysregulation of this pathway is a common feature of many cancers. PAB has been shown to significantly inhibit this pathway by:

  • Downregulating the expression of PI3K (p110β).[2]

  • Reducing the phosphorylation, and thus activation, of AKT (at serine 473) and mTOR (at serine 2448).[2]

Inhibition of this pathway synergizes with the induction of apoptosis and cell cycle arrest to produce a potent anti-tumor effect.[2]

4. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Distinct from its effects on cell cycle and apoptosis, this compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways and has been implicated in tumorigenesis. The inhibition of PTP1B by MPB presents another potential avenue for its anti-cancer effects by modulating downstream signaling related to cell growth and metabolism.

Quantitative Data Presentation

The following table summarizes key quantitative data related to the bioactivity of this compound and its related compounds.

CompoundTarget/AssayCell LineValueReference
This compoundPTP1B InhibitionN/AIC50: 10.9 μM[3]
Pseudolaric Acid BG2/M ArrestSK-28 Human MelanomaAppreciable arrest at 0.1, 1.0, 10 μmol/L after 24h[1]
Pseudolaric Acid BApoptosisMDA-MB-231 Breast CancerConcentration-dependent increase[2]
Pseudolaric Acid BProliferationMDA-MB-231 Breast CancerSignificant inhibition[2]

Detailed Experimental Protocols

The mechanisms of this compound have been elucidated using a variety of standard molecular and cell biology techniques.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control for specific time periods (e.g., 24, 48, 72 hours).[4]

    • Following treatment, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for approximately 4 hours at 37°C.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the control group.

2. Cell Cycle Analysis by Flow Cytometry

  • Principle: This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

  • Methodology:

    • Cells are treated with MPB for a specified time (e.g., 24 hours).[1]

    • Both adherent and floating cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

    • The fixed cells are washed again and then incubated with a solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.

    • The DNA content of individual cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the resulting DNA histograms with cell cycle analysis software.[1]

3. Western Blot Analysis

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate.

  • Methodology:

    • After treatment with MPB, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The total protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-CDK1, Cyclin B1, Bcl-2, Bax, cleaved caspase-3, p-AKT) overnight at 4°C.[1][2]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.

4. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Methodology:

    • Cells are treated with MPB for the desired duration.

    • Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

    • The stained cells are immediately analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[2]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

G2_M_Arrest_Pathway cluster_arrest G2/M Arrest MPB This compound p53 p53 MPB->p53 Upregulates p_CDK1 Phospho-CDK1 (Inactive) MPB->p_CDK1 Promotes Inhibitory Phosphorylation p21 p21 p53->p21 Activates CDK1_CyclinB CDK1 / Cyclin B1 (Active Complex) p21->CDK1_CyclinB Inhibits G2_Phase G2 Phase M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Entry into Mitosis CDK1_CyclinB->point Blocked G2_Phase->M_Phase p_CDK1->CDK1_CyclinB Prevents Formation

Caption: MPB induces G2/M cell cycle arrest by inhibiting the CDK1/Cyclin B1 complex.

Mitochondrial_Apoptosis_Pathway MPB This compound ROS ROS Accumulation MPB->ROS Bcl2 Bcl-2 / Bcl-xl (Anti-apoptotic) MPB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) MPB->Bax Upregulates Mito Mitochondrion ROS->Mito Induces Stress CytC Cytochrome c (Release) Mito->CytC Bcl2->Mito Inhibits Bax->Mito Permeabilizes Casp9 Cleaved Caspase-9 CytC->Casp9 Activates Casp3 Cleaved Caspase-3 Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: MPB triggers apoptosis via the intrinsic mitochondrial pathway.

PI3K_AKT_Pathway MPB This compound PI3K PI3K MPB->PI3K Inhibits AKT AKT MPB->AKT Inhibits Phosphorylation mTOR mTOR MPB->mTOR Inhibits Phosphorylation PI3K->AKT Phosphorylates AKT->mTOR Phosphorylates Survival Cell Proliferation & Survival mTOR->Survival Promotes

Caption: MPB inhibits the pro-survival PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest MTT Cell Viability (MTT Assay) Harvest->MTT Flow Cell Cycle / Apoptosis (Flow Cytometry) Harvest->Flow Western Protein Expression (Western Blot) Harvest->Western

Caption: General experimental workflow for evaluating the effects of MPB on cancer cells.

References

The Biosynthesis of Methyl Pseudolarate B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate B is a diterpenoid natural product isolated from the root bark of the golden larch, Pseudolarix amabilis (also known as Pseudolarix kaempferi). This molecule, along with its close analog pseudolaric acid B (PAB), has garnered significant interest in the scientific community due to its potent biological activities, including antifungal and cytotoxic properties. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the generation of novel analogs with improved therapeutic potential. This technical guide provides a detailed overview of the current understanding of the this compound biosynthesis, from its primary precursors to the final methylated product. It consolidates available experimental data, outlines key enzymatic steps, and provides detailed protocols for the characterization of the involved enzymes.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be divided into three main stages:

  • Diterpene Skeleton Formation: Cyclization of GGPP to form the characteristic tricyclic core of the pseudolarane family.

  • Oxidative Functionalization: A series of oxidation reactions to introduce hydroxyl and carboxyl groups.

  • Tailoring Reactions: Acetylation and methylation to yield the final product.

While the initial cyclization step has been experimentally elucidated, the subsequent oxidation and tailoring reactions are currently putative and based on transcriptomic data and biosynthetic logic.

Step 1: Formation of the Pseudolaratriene Skeleton (Experimentally Verified)

The first committed step in the biosynthesis of pseudolaric acids is the conversion of the linear precursor GGPP into the bicyclic diterpene, pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8) , a monofunctional class I diterpene synthase discovered through transcriptome mining of Pseudolarix amabilis roots.[1]

The proposed mechanism involves the ionization of GGPP, followed by a series of cyclization and rearrangement reactions to form the 5-7 fused ring system of pseudolaratriene.[1]

Diagram of the Initial Biosynthetic Step

Methyl_pseudolarate_B_Biosynthesis_Part1 GGPP Geranylgeranyl Pyrophosphate (GGPP) Pseudolaratriene Pseudolaratriene GGPP->Pseudolaratriene Cyclization PxaTPS8 PxaTPS8 PxaTPS8->GGPP Methyl_pseudolarate_B_Biosynthesis_Part2 Pseudolaratriene Pseudolaratriene Oxidized_Intermediates Oxidized Intermediates Pseudolaratriene->Oxidized_Intermediates Oxidation Pseudolaric_Acid_B Pseudolaric Acid B Oxidized_Intermediates->Pseudolaric_Acid_B Acetylation Methyl_pseudolarate_B This compound Pseudolaric_Acid_B->Methyl_pseudolarate_B Methylation PxaCYP71D508 PxaCYP71D508 (putative) PxaCYP71D508->Pseudolaratriene PaAAS PaAAS (putative) PaAAS->Oxidized_Intermediates Methyltransferase Methyltransferase (putative) Methyltransferase->Pseudolaric_Acid_B PxaTPS8_Workflow cluster_expression Heterologous Expression cluster_purification Purification cluster_assay Enzyme Assay Ecoli E. coli Expression System AffinityChrom Affinity Chromatography (e.g., His-tag) Ecoli->AffinityChrom Yeast Yeast Expression System Yeast->AffinityChrom SizeExclusion Size-Exclusion Chromatography AffinityChrom->SizeExclusion AssayMix Incubate with GGPP SizeExclusion->AssayMix Extraction Organic Solvent Extraction AssayMix->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis

References

A Technical Guide to the Biological Activities of Diterpenoids from Pseudolarix amabilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the diverse biological activities exhibited by diterpenoids isolated from the golden larch, Pseudolarix amabilis. This technical guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes associated signaling pathways to support ongoing research and drug discovery efforts.

Overview of Biological Activities

Diterpenoids from Pseudolarix amabilis have demonstrated a broad spectrum of pharmacological effects, including potent antitumor, anti-inflammatory, and antifungal properties. The primary focus of research has been on abietane and labdane-type diterpenoids, with Pseudolaric acid B being one of the most extensively studied compounds. These compounds exert their effects through various mechanisms, including the induction of apoptosis in cancer cells, modulation of inflammatory pathways, and inhibition of fungal growth.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various diterpenoids isolated from Pseudolarix amabilis.

Table 1: Antitumor Activity of Diterpenoids from Pseudolarix amabilis
CompoundDiterpenoid TypeCell LineAssay TypeIC50 (µM)Reference
Metaglyptin BAbietaneK562 (Human chronic myelogenous leukemia)Not Specified26.77[1]
7β-hydroxydehydroabietic acidAbietaneK562 (Human chronic myelogenous leukemia)Not Specified37.35[1]
Pseudolaric Acid BDiterpene AcidA549 (Human lung carcinoma)MTT AssayNot Specified (Dose-dependent inhibition)
Pseudolaric Acid BDiterpene AcidHN22 (Human head and neck cancer)Not Specified~1.0[2]
Pseudolaric Acid BDiterpene AcidU87 (Human glioblastoma)Not Specified~10[3]

Note: The specific cytotoxicity assay for Metaglyptin B and 7β-hydroxydehydroabietic acid was not detailed in the abstract.

Table 2: Anti-inflammatory Activity of Diterpenoids from Pseudolarix amabilis
CompoundAssayCell Line/ModelEndpointIC50 (µM) / InhibitionReference
Triterpenoids (compounds 3, 11, 16, 24, 25, 26)NF-κB Luciferase Reporter Gene AssayLPS-induced 293T/NF-κB-Luc cellsSuppression of NF-κB transcription0.09 - 0.49[4]
Triterpenoid (compound 16)Xylene-induced ear swellingMouseReduction of edema44.7% inhibition at 30 mg/kg[4]

Note: While the provided references for anti-inflammatory activity focus on triterpenoids from Pseudolarix amabilis, diterpenoids from this plant are also known to possess anti-inflammatory properties.

Table 3: Antifungal Activity of Diterpenoids from Pseudolarix amabilis
CompoundFungal StrainAssay TypeMIC (µg/mL)MFC (µg/mL)Reference
Pseudolaric Acid BCandida albicansBroth Microdilution3.1256.25
Pseudolaric Acid BTrichophyton mentagrophytesBroth MicrodilutionNot SpecifiedNot Specified

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the literature concerning the biological activities of diterpenoids from Pseudolarix amabilis.

Antitumor Activity: Cytotoxicity Assay

The cytotoxic effects of diterpenoids are typically evaluated using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Detailed Protocol (General):

  • Cell Seeding: Human cancer cell lines (e.g., K562, A549, HN22, U87) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The diterpenoid compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours. A vehicle control (medium with DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Gene Assay

The anti-inflammatory activity of diterpenoids is often assessed by their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB binding sites. When NF-κB is activated by an inflammatory stimulus (e.g., TNF-α, LPS), it binds to the promoter and drives the expression of luciferase. The luminescence produced upon addition of the luciferase substrate is proportional to NF-κB activity.

Detailed Protocol (General):

  • Cell Transfection: Human embryonic kidney 293T (HEK293T) cells are seeded in 24-well plates. The cells are then co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells are pre-treated with various concentrations of the diterpenoid compounds for 1-2 hours.

  • Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-24 hours to activate the NF-κB pathway.

  • Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the compounds on NF-κB activation is calculated as the percentage of reduction in luciferase activity compared to the stimulated, untreated control.

Antifungal Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The antifungal efficacy of diterpenoids is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of a fungus is exposed to serial dilutions of the test compound in a liquid growth medium in a microtiter plate. After incubation, the growth in each well is visually assessed.

Detailed Protocol (General):

  • Inoculum Preparation: Fungal strains (e.g., Candida albicans, Trichophyton mentagrophytes) are cultured on an appropriate agar medium. A suspension of the fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL). This suspension is then further diluted in the test medium.

  • Compound Dilution: The diterpenoid compounds are serially diluted in the broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungus in broth without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

  • Minimum Fungicidal Concentration (MFC) Determination (Optional): To determine if the compound is fungicidal or fungistatic, an aliquot from the wells showing no growth is subcultured onto fresh agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of diterpenoids from Pseudolarix amabilis.

cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening start Start: Isolate Diterpenoids prepare_cells Prepare Cancer Cell Lines start->prepare_cells seed_plate Seed Cells in 96-well Plates prepare_cells->seed_plate treat_cells Treat with Diterpenoid (Serial Dilutions) seed_plate->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End: Identify Potent Compounds calculate_ic50->end

Caption: Workflow for in vitro cytotoxicity screening of diterpenoids.

cluster_pathway Apoptotic Signaling Pathways Induced by Pseudolaric Acid B cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway PAB Pseudolaric Acid B DR5 ↑ Death Receptor 5 (DR5) PAB->DR5 PI3K_AKT ↓ PI3K/AKT/mTOR Pathway PAB->PI3K_AKT Bax ↑ Bax PAB->Bax Casp8 ↑ Cleaved Caspase-8 DR5->Casp8 Casp3 ↑ Cleaved Caspase-3 Casp8->Casp3 Bcl2 ↓ Bcl-2 PI3K_AKT->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytC ↑ Cytochrome c Release Mito->CytC Casp9 ↑ Cleaved Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathways induced by Pseudolaric Acid B.

References

Methyl Pseudolarate B: A Diterpenoid Candidate for Protein Tyrosine Phosphatase 1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator within the insulin and leptin signaling pathways. Its primary function involves the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, which attenuates insulin signaling.[1][2][3] Consequently, overexpression or hyperactivity of PTP1B is strongly associated with insulin resistance, a hallmark of type 2 diabetes mellitus (T2DM) and obesity.[1][4] This central role has established PTP1B as a high-priority therapeutic target for the development of novel treatments for these metabolic disorders.[2][5][6]

The search for potent and selective PTP1B inhibitors has led researchers to explore natural products, which offer vast structural diversity. Methyl pseudolarate B (MPB) is a diterpenoid compound isolated from the golden larch, Pseudolarix amabilis. While direct studies on MPB's PTP1B inhibitory activity have not been published, there is a compelling case for its investigation. Other diterpenoid and triterpenoid compounds isolated from Pseudolarix amabilis have demonstrated significant in vitro PTP1B inhibition. Furthermore, the water-soluble extract of P. amabilis bark has shown excellent PTP1B inhibitory bioactivity.[7] Diterpenoids as a chemical class are recognized as potential PTP1B inhibitors, strengthening the rationale for evaluating MPB.[5][8]

This technical guide provides a comprehensive framework for the investigation of this compound as a potential PTP1B inhibitor. It details the role of PTP1B in signaling pathways, presents detailed experimental protocols for inhibitor characterization, and outlines a structure for data presentation and interpretation.

Section 1: The Role of PTP1B in Metabolic Signaling

PTP1B is a non-receptor protein tyrosine phosphatase located on the cytosolic face of the endoplasmic reticulum.[9] It acts as a key homeostatic regulator, ensuring that signaling from tyrosine kinases is appropriately terminated.

1.1 Negative Regulation of Insulin Signaling The insulin signaling cascade is initiated when insulin binds to its receptor (IR), triggering autophosphorylation of tyrosine residues on the receptor's intracellular domain. This activates the receptor kinase, which then phosphorylates other substrates, primarily the IRS family of proteins. Phosphorylated IRS proteins act as docking sites for downstream effectors, such as phosphatidylinositol-3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This PI3K/Akt pathway is crucial for mediating most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell surface to facilitate glucose uptake.[1]

PTP1B directly counteracts this process by dephosphorylating phosphotyrosine residues on both the activated insulin receptor and IRS-1, effectively terminating the signal and leading to a decrease in insulin sensitivity.[1][10]

PTP1B_Insulin_Pathway cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt pAkt->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->pIRS1 dephosphorylates Glucose Glucose Glucose->GLUT4_transporter enters cell

Figure 1. PTP1B-mediated negative regulation of the insulin signaling pathway.

1.2 Negative Regulation of Leptin Signaling Leptin is a hormone that regulates energy balance by inhibiting hunger. It signals through the leptin receptor, which activates the Janus kinase 2 (JAK2). PTP1B also dephosphorylates JAK2, thus dampening leptin signaling.[10] PTP1B inhibition can therefore also enhance leptin sensitivity, which is beneficial for treating obesity.

Section 2: Data on PTP1B Inhibitors from Pseudolarix amabilis

While data for this compound is not yet available, studies on its source plant provide quantitative benchmarks for PTP1B inhibitory activity.

Compound ClassSpecific CompoundIC₅₀ (μM)Source
Oleanane-type SaponinOleanolic acid 3-O-β-D-glucuronyl-6′-ethyl ester1.90 ± 0.37[7]
Oleanane-typeCompound 2 (unspecified)19.15 ± 0.10[7]
Oleanane-typeCompound 3 (unspecified)10.44 ± 0.59[7]
Triterpenoids/DiterpenoidsMultiple compounds (1, 5, 7, 9-11, 13)Active (specific IC₅₀ values not detailed)

Table 1. Published PTP1B inhibitory activities of compounds isolated from Pseudolarix amabilis.

Section 3: Experimental Protocols for Assessing PTP1B Inhibition

A systematic evaluation of a candidate inhibitor requires a series of well-defined experiments, from initial enzymatic assays to cell-based validation.

PTP1B_Workflow start Candidate Compound (this compound) enzymatic_assay In Vitro PTP1B Enzymatic Assay (pNPP Substrate) start->enzymatic_assay ic50 IC50 Determination (Dose-Response Curve) enzymatic_assay->ic50 If active kinetics Kinetic Analysis (Lineweaver-Burk/Dixon Plots) ic50->kinetics selectivity Selectivity Profiling (vs. other PTPs, e.g., TCPTP) ic50->selectivity cell_assay Cell-Based Assay (e.g., CHO-IR cells) kinetics->cell_assay Characterized selectivity->cell_assay phosphorylation Assess IR/IRS-1 Phosphorylation (Western Blot) cell_assay->phosphorylation glucose_uptake Measure Glucose Uptake (2-NBDG Assay) cell_assay->glucose_uptake end Validated PTP1B Inhibitor phosphorylation->end glucose_uptake->end

Figure 2. Experimental workflow for the characterization of a novel PTP1B inhibitor.

3.1 In Vitro PTP1B Enzymatic Inhibition Assay

This assay measures the direct inhibitory effect of a compound on recombinant human PTP1B enzyme activity using a chromogenic substrate.

  • Objective: To determine if this compound inhibits PTP1B enzyme activity.

  • Principle: The enzyme PTP1B hydrolyzes the substrate p-nitrophenyl phosphate (pNPP) to produce p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring absorbance at 405 nm. An inhibitor will reduce the rate of pNP formation.

  • Materials:

    • Recombinant human PTP1B enzyme.

    • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT).

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Test Compound: this compound dissolved in DMSO.

    • Stop Solution: 1 M NaOH.

    • 96-well microplate and plate reader.

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

    • In a 96-well plate, add 25 µL of PTP1B enzyme solution to each well.

    • Add 15 µL of the diluted test compound or control (buffer with DMSO) to the wells.

    • Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 37°C.

    • Initiate the reaction by adding 60 µL of pNPP solution.

    • Incubate the reaction for 30-60 minutes at 37°C.

    • Terminate the reaction by adding 40 µL of 1 M NaOH stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition relative to the control (no inhibitor).

3.2 IC₅₀ Determination

  • Objective: To determine the concentration of MPB required to inhibit 50% of PTP1B activity.

  • Protocol:

    • Perform the enzymatic assay described in 3.1 using a range of MPB concentrations (e.g., from 0.01 µM to 100 µM).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.

3.3 Kinetic Analysis

  • Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed).

  • Protocol:

    • Perform the enzymatic assay (3.1) with several fixed concentrations of the inhibitor (MPB).

    • For each inhibitor concentration, vary the concentration of the substrate (pNPP).

    • Measure the initial reaction velocity (rate of pNP formation) for each condition.

    • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Mixed: Lines intersect in the second quadrant (both Vmax and Km change).

3.4 Cell-Based Assay for Insulin Receptor Phosphorylation

  • Objective: To confirm that the inhibitor enhances insulin signaling in a cellular context.

  • Principle: An effective PTP1B inhibitor should prevent the dephosphorylation of the insulin receptor, leading to a sustained or increased phosphorylation level upon insulin stimulation.

  • Cell Line: CHO cells overexpressing the human insulin receptor (CHO-IR) or HepG2 human hepatoma cells.

  • Protocol:

    • Culture cells to ~80% confluency and serum-starve for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 5-10 minutes.

    • Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

    • Determine the total protein concentration of the lysates.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using primary antibodies against the phosphorylated insulin receptor (p-IR) and total insulin receptor (IR).

    • Quantify the band intensities and express the results as the ratio of p-IR to total IR. An increase in this ratio indicates effective PTP1B inhibition.

Section 4: Data Presentation for Quantitative Analysis

Clear and structured data presentation is essential for interpretation and comparison.

CompoundIC₅₀ (μM) vs PTP1BIC₅₀ (μM) vs TCPTPSelectivity Index (TCPTP/PTP1B)
This compound[Experimental Value][Experimental Value][Calculated Value]
Ursolic Acid (Control)~2-5~10-20~4-5

Table 2. Template for presenting PTP1B inhibitory activity and selectivity.

CompoundInhibition TypeKᵢ (μM)
This compound[Competitive/Non-competitive/Mixed][Experimental Value]
RK-682 (Control)Competitive~10.4

Table 3. Template for presenting kinetic analysis of PTP1B inhibition.

TreatmentInsulin (10 nM)p-IR / Total IR Ratio (Fold Change vs. Control)
Vehicle Control-1.0
Vehicle Control+[Value]
MPB (10 μM)-[Value]
MPB (10 μM)+[Value]

Table 4. Template for presenting cellular activity on insulin receptor phosphorylation.

Section 5: Logical Framework for Mechanism of Action

Determining the mechanism of action involves a logical progression from initial hit identification to confirmation of its cellular effects. Allosteric inhibitors, which bind to a site other than the highly conserved active site, are of particular interest as they may offer greater selectivity over other phosphatases like TCPTP.

PTP1B_Logic hit Initial Hit Identified (MPB shows activity in pNPP assay) kinetic_study Perform Kinetic Studies hit->kinetic_study decision What is the Inhibition Type? kinetic_study->decision competitive Competitive or Mixed (Competitive Component) - Binds to Active Site or - Prevents Substrate Binding decision->competitive Competitive/ Mixed noncompetitive Non-competitive or Mixed (Non-comp. Component) - Binds to Allosteric Site decision->noncompetitive Non-competitive selectivity_test Test Selectivity vs. TCPTP competitive->selectivity_test noncompetitive->selectivity_test high_selectivity High Selectivity Observed - Suggests Allosteric Binding - MPB is a promising lead selectivity_test->high_selectivity High low_selectivity Low Selectivity Observed - Suggests Active Site Binding - May require optimization selectivity_test->low_selectivity Low cellular_validation Validate in Cell-Based Assays (Increased p-IR) high_selectivity->cellular_validation low_selectivity->cellular_validation

Figure 3. Logical framework for determining the mechanism of action of a PTP1B inhibitor.

Conclusion

This compound represents a promising, yet un-investigated, candidate for PTP1B inhibition. Its structural classification as a diterpenoid and its origin from Pseudolarix amabilis—a plant known to produce other PTP1B inhibitors—provide a strong scientific rationale for its evaluation. The technical framework presented in this guide offers a systematic, step-by-step approach for researchers to thoroughly characterize the inhibitory potential of this compound, from initial enzymatic screening to cellular validation. Successful validation would establish MPB as a novel lead compound for the development of therapeutics targeting type 2 diabetes and obesity.

References

The Discovery of Methyl Pseudolarate B: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate B is a naturally occurring diterpenoid that has garnered significant interest within the scientific community due to its potent biological activities, including notable anticancer and anti-inflammatory properties. This technical guide provides an in-depth review of the discovery, isolation, structural elucidation, and biological evaluation of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways and experimental workflows.

Discovery and Isolation

This compound was first isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

Experimental Protocol: Isolation and Purification

The following protocol outlines a general procedure for the isolation and purification of this compound from its natural source.

1. Extraction:

  • Air-dried and powdered root bark of Pseudolarix kaempferi is extracted exhaustively with a 95% ethanol solution at room temperature.
  • The resulting extract is concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on their polarity.
  • The chloroform-soluble fraction, which typically contains this compound, is collected for further purification.

3. Chromatographic Separation:

  • The chloroform fraction is subjected to column chromatography on silica gel.
  • A gradient elution is performed using a mixture of petroleum ether and acetone, with the polarity gradually increasing.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for Isolation

G start Powdered Root Bark of Pseudolarix kaempferi extraction Ethanol Extraction start->extraction concentration Concentration (Reduced Pressure) extraction->concentration partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) concentration->partitioning column_chromatography Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc final_product Pure this compound hplc->final_product

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).

Spectroscopic Data
Technique Observed Data
¹H NMR Specific chemical shifts (δ) and coupling constants (J) reveal the proton environment and connectivity within the molecule. Key signals include those for methyl groups, olefinic protons, and protons adjacent to oxygen atoms.
¹³C NMR The carbon skeleton is elucidated by the chemical shifts of the carbon atoms, distinguishing between sp³, sp², and carbonyl carbons.
Mass Spectrometry (MS) The molecular weight and elemental composition are determined by high-resolution mass spectrometry, providing the molecular formula. Fragmentation patterns can offer additional structural information.

Note: Specific spectral data should be referenced from primary literature for detailed analysis.

Biological Activities

This compound has demonstrated significant potential in preclinical studies, primarily as an anticancer and anti-inflammatory agent.

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cancer Cell Line Cell Type IC₅₀ (µM)
Data Not Available --
Data Not Available --
Data Not Available --

Note: This table is a template. Specific IC₅₀ values need to be populated from relevant research articles.

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition:

  • MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Reading:

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects, in part, through the inhibition of key signaling pathways involved in the inflammatory response.

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in inflammatory signaling.

Enzyme Inhibitory Concentration (IC₅₀)
PTP1B10.9 µM

The inhibitory activity of this compound against PTP1B can be determined using a colorimetric or fluorometric assay.

1. Reaction Mixture Preparation:

  • A reaction buffer containing a specific substrate for PTP1B (e.g., p-nitrophenyl phosphate) is prepared.

2. Incubation:

  • The PTP1B enzyme is pre-incubated with various concentrations of this compound.

3. Reaction Initiation and Termination:

  • The substrate is added to initiate the enzymatic reaction.
  • The reaction is allowed to proceed for a defined time and then stopped.

4. Measurement:

  • The amount of product formed is quantified by measuring the absorbance or fluorescence.

5. IC₅₀ Determination:

  • The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

The anti-inflammatory effects of this compound are also attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

NF-κB Signaling Pathway and Inhibition by this compound

Methodological & Application

Application Notes and Protocols for Cell-based Assays to Evaluate Methyl Pseudolarate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate B (MPB) is a diterpenoid compound isolated from the root bark of Pseudolarix kaempferi. Emerging research suggests that MPB and its close analog, pseudolaric acid B (PAB), possess potent anti-tumor properties. These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest in various cancer cell lines. Mechanistic studies have indicated that these effects may be mediated through the modulation of key signaling pathways, including the NF-κB and STAT3 pathways, which are pivotal in cancer cell survival and progression.

These application notes provide a comprehensive guide for designing and conducting cell-based assays to investigate the anti-cancer effects of this compound. The protocols detailed below are intended to offer a robust framework for assessing its impact on cell viability, apoptosis, cell cycle progression, and the activity of critical signaling molecules.

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and control groups. Below are template tables for each assay.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability (Mean ± SD)
Vehicle Control0100
MPB1
MPB5
MPB10
MPB25
MPB50
Positive Control(e.g., Doxorubicin)

Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Assay)

Treatment GroupConcentration (µM)% Live Cells (Annexin V-/PI-) (Mean ± SD)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Necrotic Cells (Annexin V-/PI+) (Mean ± SD)
Vehicle Control0
MPB1
MPB5
MPB10
MPB25
MPB50
Positive Control(e.g., Staurosporine)

Table 3: Effect of this compound on Cell Cycle Distribution (Propidium Iodide Staining)

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Vehicle Control0
MPB1
MPB5
MPB10
MPB25
MPB50
Positive Control(e.g., Nocodazole)

Table 4: Modulation of NF-κB and STAT3 Signaling by this compound (Western Blotting)

Treatment GroupConcentration (µM)Relative p-p65/p65 Ratio (Mean ± SD)Relative p-STAT3/STAT3 Ratio (Mean ± SD)
Vehicle Control01.01.0
MPB1
MPB5
MPB10
MPB25
MPB50
Positive Control(e.g., TNF-α for NF-κB, IL-6 for STAT3)

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][2][3][4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (MPB) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of MPB in complete culture medium from a stock solution. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the MPB dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (MPB)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of MPB for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[10][11][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (MPB)

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of MPB for 24 or 48 hours.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis of NF-κB and STAT3 Signaling

This technique is used to detect and quantify the levels of total and phosphorylated p65 (a subunit of NF-κB) and STAT3, as indicators of pathway activation.[15][16][17][18][19]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (MPB)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with MPB for the indicated times.

  • For pathway activation, you may pre-treat with an agonist (e.g., TNF-α for NF-κB, IL-6 for STAT3) for a short period before harvesting.

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_assays Cell-based Assays for MPB Evaluation Proliferation Cell Proliferation (MTT Assay) Apoptosis Apoptosis (Annexin V/PI) CellCycle Cell Cycle (PI Staining) Signaling Signaling Pathways (Western Blot) Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Treatment->Proliferation Treatment->Apoptosis Treatment->CellCycle Treatment->Signaling

Caption: Experimental workflow for evaluating this compound.

signaling_pathways cluster_NFKB NF-κB Pathway cluster_STAT3 STAT3 Pathway MPB This compound IKK IKK MPB->IKK inhibits JAK JAK MPB->JAK inhibits IκBα IκBα IKK->IκBα phosphorylates p65_p50 p65/p50 IκBα->p65_p50 releases p65_p50_nuc p65/p50 (Nuclear) p65_p50->p65_p50_nuc Gene_Transcription_NFKB Gene Transcription (Proliferation, Anti-apoptosis) p65_p50_nuc->Gene_Transcription_NFKB Receptor Cytokine Receptor Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Gene_Transcription_STAT3 Gene Transcription (Survival, Proliferation) pSTAT3_dimer->Gene_Transcription_STAT3

Caption: Putative inhibition of NF-κB and STAT3 pathways by MPB.

References

Application Notes and Protocols for In Vivo Studies with Methyl Pseudolarate B in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate B (MPB) is a derivative of pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). PAB has demonstrated a range of biological activities, including potent anticancer and anti-inflammatory effects. These application notes provide a comprehensive guide for conducting preclinical in vivo studies with this compound in various animal models.

A critical consideration for in vivo studies with MPB is its metabolic fate. It is hypothesized that, similar to its parent compound Pseudolaric Acid B, this compound is rapidly hydrolyzed by plasma esterases into its active form, Pseudolaric acid B. Therefore, in vivo administration of MPB is expected to primarily assess the therapeutic effects of PAB.

Therapeutic Potential and Mechanism of Action

Pseudolaric acid B, the anticipated active metabolite of MPB, exerts its biological effects through multiple mechanisms:

  • Anticancer Activity: PAB is known to be a microtubule-destabilizing agent. It inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] Notably, PAB has shown efficacy in multidrug-resistant cancer cell lines.[1] Further studies have revealed that PAB can also induce apoptosis in hepatocellular carcinoma through the AMPK/JNK/DRP1/mitochondrial fission pathway.[2]

  • Anti-inflammatory Activity: PAB has been shown to inhibit the expression of inducible cyclooxygenase-2 (COX-2) by downregulating the NF-κB signaling pathway in HT-29 cells.[3] This suggests its potential in treating inflammatory conditions.

Data Presentation: In Vivo Efficacy of Pseudolaric Acid B (Anticipated Active Metabolite of MPB)

The following tables summarize quantitative data from in vivo studies conducted with Pseudolaric acid B. These data can serve as a reference for designing studies with this compound.

Table 1: Anticancer Efficacy of Pseudolaric Acid B in Xenograft Models

Cancer TypeCell LineAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Human Colon CancerHT-29Nude Mice50 mg/kg/day, oral gavage for 17 daysTumor weight of 0.62 ± 0.15 g vs. control[3]
Human Colon CancerHT-29Nude Mice100 mg/kg/day, oral gavage for 17 daysTumor weight of 0.54 ± 0.06 g vs. control[3]
Hepatocellular CarcinomaHepa1-6Syngeneic Mouse ModelNot specifiedSignificant tumor growth inhibition[2]
Liver NeoplasmsNot specifiedMurine Xenograft ModelNot specifiedEffective in inhibiting tumor growth[1]

Experimental Protocols

Protocol 1: Anticancer Efficacy Study in a Xenograft Mouse Model

1. Objective: To evaluate the antitumor efficacy of this compound in a subcutaneous xenograft model.

2. Animal Model:

  • Species: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.

  • Justification: Immunodeficient mice are required for the engraftment of human cancer cell lines.

3. Materials:

  • This compound (MPB)

  • Vehicle for administration (e.g., a mixture of Cremophor EL, ethanol, and saline)

  • Human cancer cell line of interest (e.g., HT-29 for colon cancer, HepG2 for liver cancer)

  • Matrigel (optional, to enhance tumor take rate)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

4. Procedure:

  • Cell Culture and Implantation:
  • Culture the selected cancer cell line under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel.
  • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
  • Tumor Growth Monitoring and Grouping:
  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
  • Drug Preparation and Administration:
  • Prepare a stock solution of MPB in a suitable solvent (e.g., DMSO).
  • On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations.
  • Administer MPB or vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). A starting dose could be in the range of 50-100 mg/kg/day based on PAB studies.[3]
  • Efficacy Assessment:
  • Continue tumor volume measurements throughout the study.
  • Record body weight of the animals regularly as an indicator of toxicity.
  • At the end of the study, euthanize the animals and excise the tumors.
  • Measure the final tumor weight and volume.
  • Perform histological and immunohistochemical analysis of tumor tissues to assess apoptosis (e.g., TUNEL staining), proliferation (e.g., Ki-67 staining), and angiogenesis (e.g., CD31 staining).
  • Collect blood and major organs for toxicity assessment.

Protocol 2: Anti-inflammatory Efficacy Study in a Mouse Model of Acute Inflammation

1. Objective: To evaluate the anti-inflammatory effect of this compound in a carrageenan-induced paw edema model.

2. Animal Model:

  • Species: Male Swiss albino mice or Wistar rats, 6-8 weeks old.

3. Materials:

  • This compound (MPB)

  • Vehicle for administration

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or calipers for paw volume measurement

4. Procedure:

  • Grouping and Pre-treatment:
  • Randomize animals into treatment groups (n=6-8 per group): Vehicle control, MPB-treated groups (e.g., 25, 50, 100 mg/kg), and a positive control group (e.g., Indomethacin).
  • Administer MPB or vehicle orally or intraperitoneally 1 hour before the induction of inflammation.
  • Induction of Inflammation:
  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
  • Assessment of Paw Edema:
  • Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
  • Mechanism of Action Studies (Optional):
  • At the end of the experiment, euthanize the animals and collect the paw tissue.
  • Homogenize the tissue to measure levels of inflammatory mediators such as prostaglandins (PGE2), cytokines (TNF-α, IL-1β), and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vivo Anticancer Study start Start cell_culture Cancer Cell Culture & Preparation start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment MPB / Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Daily/Scheduled monitoring->treatment endpoint Endpoint Analysis: Tumor Weight, Histology, Toxicity Assessment monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for an in vivo anticancer study of this compound.

G cluster_pathway Anticancer Signaling Pathways of Pseudolaric Acid B cluster_microtubule Microtubule Disruption cluster_apoptosis Apoptosis Induction PAB Pseudolaric Acid B (Active metabolite of MPB) tubulin Tubulin Polymerization PAB->tubulin Inhibits ampk AMPK Activation PAB->ampk microtubules Microtubule Network Disruption tubulin->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis jnk JNK Activation ampk->jnk drp1 DRP1 Phosphorylation jnk->drp1 mito_fission Mitochondrial Fission drp1->mito_fission mito_fission->apoptosis

Caption: Key anticancer signaling pathways of Pseudolaric acid B.

G cluster_pathway Anti-inflammatory Signaling Pathway of Pseudolaric Acid B PAB Pseudolaric Acid B (Active metabolite of MPB) nfkb NF-κB Pathway PAB->nfkb Inhibits cox2 COX-2 Expression nfkb->cox2 Induces inflammation Inflammation cox2->inflammation

Caption: Anti-inflammatory signaling pathway of Pseudolaric acid B.

Considerations for In Vivo Studies

  • Pharmacokinetics and Bioavailability: Although not extensively studied for MPB, diterpenoids can have variable oral bioavailability. Preliminary pharmacokinetic studies are recommended to determine the optimal dosing regimen and route of administration.

  • Toxicity: Acute and sub-chronic toxicity studies should be conducted to establish the safety profile of MPB and to determine the maximum tolerated dose (MTD). Monitor for signs of toxicity such as weight loss, changes in behavior, and alterations in hematological and biochemical parameters.

  • Drug Formulation: MPB is a lipophilic compound and may require a specific formulation (e.g., using solvents like DMSO, Cremophor EL, or PEG) to ensure its solubility and stability for in vivo administration. Vehicle controls are essential in all experiments.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

References

Application Note & Protocol: Quantification of Methyl Pseudolarate B using Analytical HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Methyl Pseudolarate B in various sample matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a diterpenoid compound of significant interest due to its potential therapeutic properties.[1] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and validated analytical HPLC method for the determination of this compound. The method is based on reversed-phase chromatography, which is a common technique for separating nonpolar to moderately polar compounds.[2]

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.[3]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][4][5]

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water are required.[6][7] All other chemicals should be of analytical grade.

  • Standard: A certified reference standard of this compound is necessary for calibration.

2.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions may be optimized to suit specific laboratory instrumentation and sample matrices.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (typically 200-400 nm)
Injection Volume 10-20 µL

2.3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.[4] This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2.4. Sample Preparation

The sample preparation method will vary depending on the matrix. The primary goal is to extract this compound and remove interfering substances.[8]

  • For Bulk Drug/Formulations:

    • Accurately weigh a portion of the sample equivalent to a known amount of this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) with the aid of sonication if necessary.[9]

    • Dilute the solution with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[9]

  • For Biological Matrices (e.g., Plasma, Serum):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

    • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous biological matrix into an immiscible organic solvent. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

    • Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge to retain the analyte, wash away interferences, and then elute the analyte with a suitable solvent.[8]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5] The key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc.

Data Presentation

The quantitative data from the method validation should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Mean)RSD (%)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Regression Equation

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, Mean)Recovery (%)RSD (%)
80
100
120

Table 3: Precision Data

Concentration (µg/mL)Repeatability (RSD, %)Intermediate Precision (RSD, %)
Low
Medium
High

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
LOD
LOQ

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analytical method development and validation of this compound quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Method_Development Method Development & Optimization HPLC_System->Method_Development Data_Acquisition Data Acquisition Method_Development->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness Quantification Quantification of This compound Specificity->Quantification Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification Robustness->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC method development and validation.

Conclusion

This application note provides a comprehensive framework for the development and validation of an analytical HPLC method for the quantification of this compound. The described protocol, when properly implemented and validated, will yield accurate, precise, and reliable results suitable for various research and quality control applications.

References

Application Notes and Protocols: Methyl Pseudolarate B in Diabetes and Obesity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate B (MPB) is a methyl ester derivative of pseudolaric acid B (PAB), a major bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi. While direct research on MPB in the context of diabetes and obesity is nascent, extensive studies on its parent compound, PAB, have demonstrated significant therapeutic potential in related metabolic disorders, particularly metabolic dysfunction-associated fatty liver disease (MAFLD) and non-alcoholic fatty liver disease (NAFLD). These conditions are closely intertwined with the pathophysiology of type 2 diabetes and obesity. The following application notes and protocols are based on the existing research for PAB and provide a framework for investigating the potential of MPB as a therapeutic agent for diabetes and obesity. It is hypothesized that as a methyl ester, MPB may exhibit altered pharmacokinetic properties, such as improved bioavailability, which warrants dedicated investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on pseudolaric acid B (PAB) in high-fat diet (HFD)-induced models of metabolic disease. These data provide a benchmark for designing and evaluating experiments with this compound.

Table 1: Effects of Pseudolaric Acid B on Serum Metabolic Parameters in HFD-Fed Mice

ParameterControl (Normal Chow)HFD ControlHFD + PAB (Low Dose)HFD + PAB (High Dose)P-value (HFD vs PAB)Reference
Total Cholesterol (TC)Not ReportedSignificantly IncreasedSignificantly ReducedSignificantly ReducedP<0.01[1][2]
Triglycerides (TG)Not ReportedSignificantly IncreasedSignificantly ReducedSignificantly ReducedP<0.01[1][2]
LDL-CNot ReportedSignificantly IncreasedSignificantly ReducedSignificantly ReducedP<0.01[1][2]
HDL-CNot ReportedSignificantly DecreasedSignificantly IncreasedSignificantly IncreasedP<0.01[1][2]
ASTNot ReportedSignificantly IncreasedSignificantly ReducedSignificantly ReducedP<0.01[1][2]
ALTNot ReportedSignificantly IncreasedSignificantly ReducedSignificantly ReducedP<0.01[1][2]

HFD: High-Fat Diet; PAB: Pseudolaric Acid B; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pseudolaric acid B in metabolic disease are attributed to its modulation of key signaling pathways involved in lipid metabolism, inflammation, and gut microbiota interactions.

1. PPARα Signaling Pathway

PAB has been shown to directly bind to and activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating fatty acid oxidation.[1][2]

PPARa_Pathway PAB Pseudolaric Acid B PPARa PPARα PAB->PPARa Binds and Activates Lipid_Metabolism_Genes Lipid Metabolism and Mitochondrial Biogenesis Genes PPARa->Lipid_Metabolism_Genes Upregulates Expression Lipid_Accumulation Lipid Accumulation Lipid_Metabolism_Genes->Lipid_Accumulation Reduces Liver_Damage Liver Damage Lipid_Metabolism_Genes->Liver_Damage Ameliorates Gut_Microbiota_Pathway PAB Pseudolaric Acid B Gut_Microbiota Gut Microbiota (Restructures Ecosystem) PAB->Gut_Microbiota Tryptophan_Metabolism Tryptophan Metabolism Gut_Microbiota->Tryptophan_Metabolism Enriches CA Cinnabarinic Acid (CA) (Microbial Metabolite) Tryptophan_Metabolism->CA Produces AhR Aryl Hydrocarbon Receptor (AhR) CA->AhR Activates IL22_Pathway IL-22/JAK1/STAT3 Pathway AhR->IL22_Pathway Mediates Lipogenesis Hepatic Lipogenesis IL22_Pathway->Lipogenesis Reduces Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro & Mechanistic Studies HFD_Model HFD-Induced Obesity Model MPB_Treatment MPB Treatment HFD_Model->MPB_Treatment Metabolic_Phenotyping Metabolic Phenotyping (OGTT, ITT, Body Weight) MPB_Treatment->Metabolic_Phenotyping Biochemical_Analysis Biochemical Analysis (Lipids, Glucose, Liver Enzymes) MPB_Treatment->Biochemical_Analysis Histology Histology (H&E, Oil Red O) MPB_Treatment->Histology Gut_Microbiota_Analysis Gut Microbiota Analysis (16S rRNA) MPB_Treatment->Gut_Microbiota_Analysis Data_Integration Data Integration and Analysis Metabolic_Phenotyping->Data_Integration Biochemical_Analysis->Data_Integration Histology->Data_Integration Gut_Microbiota_Analysis->Data_Integration Cell_Culture Cell Culture (e.g., HepG2, 3T3-L1) Reporter_Assay PPARα Reporter Assay Cell_Culture->Reporter_Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Cell_Culture->Gene_Expression Metabolomics Metabolomics Analysis Cell_Culture->Metabolomics Reporter_Assay->Data_Integration Gene_Expression->Data_Integration Metabolomics->Data_Integration

References

Application Notes and Protocols for High-Throughput Screening of Methyl Pseudolarate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate B (MPB) is a naturally occurring diterpenoid that has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain types of cancer. The inhibitory action of MPB on PTP1B suggests its potential as a lead compound in drug discovery programs. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating the biological activity of compounds like MPB and for identifying novel modulators of PTP1B.

These application notes provide detailed protocols for both biochemical and cell-based HTS assays to assess the inhibitory potential of this compound against PTP1B and to evaluate its cytotoxic effects on cancer cell lines.

Key Biological Activities of this compound

This compound is a known inhibitor of PTP1B with a reported half-maximal inhibitory concentration (IC50) of 10.9 μM. By inhibiting PTP1B, MPB can modulate downstream signaling pathways that are crucial for cell growth, proliferation, and metabolism.

Data Presentation

The following tables summarize the known biochemical activity of this compound and provide a template for presenting HTS data.

Table 1: Biochemical Activity of this compound

CompoundTargetAssay TypeIC50 (μM)
This compoundPTP1BBiochemical10.9

Table 2: Example Cytotoxicity Profile of this compound in High-Throughput Screening

Cell LineAssay TypeTime Point (hours)IC50 (μM)
MCF-7 (Breast Cancer)Cell Viability (MTS)48[Data Not Available]
HepG2 (Liver Cancer)Cell Viability (MTS)48[Data Not Available]
A549 (Lung Cancer)Cell Viability (MTS)48[Data Not Available]

[Note: Specific IC50 values for this compound against these cancer cell lines are not currently available in the public domain. The table serves as a template for data presentation.]

Signaling Pathways

PTP1B-Mediated Signaling

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by compounds like this compound is expected to enhance insulin sensitivity.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS IRS IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates MPB This compound MPB->PTP1B Inhibits

Caption: PTP1B's role in insulin signaling and its inhibition by MPB.

PTP1B in Cancer Signaling

PTP1B has also been implicated in various cancer-related signaling pathways, including the regulation of receptor tyrosine kinases like the ErbB2 (HER2) receptor.

PTP1B_Cancer_Signaling cluster_membrane Cell Membrane ErbB2 ErbB2 (HER2) Src Src ErbB2->Src Activates GrowthFactor Growth Factor GrowthFactor->ErbB2 Binds Ras Ras Src->Ras Activates ERK ERK Ras->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes PTP1B PTP1B PTP1B->ErbB2 Dephosphorylates MPB This compound MPB->PTP1B Inhibits

Caption: PTP1B's involvement in ErbB2-mediated cancer signaling.

Experimental Protocols

Biochemical HTS Assay for PTP1B Inhibition

This protocol describes a colorimetric, in vitro assay to quantify the inhibitory effect of this compound on PTP1B enzymatic activity. The assay is based on the Malachite Green phosphatase assay, which measures the amount of free phosphate released from a synthetic phosphopeptide substrate.

Workflow:

Biochemical_HTS_Workflow A Prepare Reagents: PTP1B Enzyme, Substrate, MPB dilutions, Assay Buffer B Dispense MPB/Controls into 384-well plate A->B C Add PTP1B Enzyme B->C D Incubate (Pre-incubation) C->D E Add Phosphopeptide Substrate (Initiate Reaction) D->E F Incubate E->F G Add Malachite Green Reagent (Stop Reaction & Develop Color) F->G H Read Absorbance (e.g., 620 nm) G->H I Data Analysis: Calculate % Inhibition & IC50 H->I

Caption: Workflow for the biochemical PTP1B inhibition HTS assay.

Materials:

  • Recombinant human PTP1B enzyme

  • Phosphopeptide substrate (e.g., pNPP or a specific tyrosine-phosphorylated peptide)

  • This compound

  • PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Malachite Green Reagent

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the wells of a 384-well plate. Include positive (known PTP1B inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Dilute the PTP1B enzyme in assay buffer and add to all wells containing the test compounds and controls.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the phosphopeptide substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Add the Malachite Green reagent to all wells to stop the reaction and develop the color.

  • Data Acquisition: Read the absorbance of the wells at a wavelength of 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of MPB and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HTS Assay for PTP1B Inhibition

This protocol outlines a cell-based assay to evaluate the effect of this compound on PTP1B activity within a cellular context. This can be achieved using various methods, including cell viability assays with cancer cell lines that overexpress PTP1B or reporter gene assays. Here, we describe a general cell viability assay.

Workflow:

Cell_Based_HTS_Workflow A Seed Cells in 384-well plate (e.g., MCF-7, HepG2) B Incubate to allow attachment A->B C Add serial dilutions of MPB B->C D Incubate for 48-72 hours C->D E Add MTS/MTT Reagent D->E F Incubate to allow color development E->F G Read Absorbance F->G H Data Analysis: Calculate % Viability & IC50 G->H

Caption: Workflow for the cell-based viability HTS assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • This compound

  • MTS or MTT reagent

  • 384-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the chosen cancer cell line into 384-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add MTS or MTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer, to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing this compound in high-throughput screening campaigns. The biochemical assay allows for direct assessment of PTP1B inhibition, while the cell-based assay provides insights into the compound's effects in a more physiologically relevant context. These HTS approaches are crucial for the continued investigation of MPB as a potential therapeutic agent and for the discovery of novel PTP1B inhibitors.

Application Notes and Protocols for Assessing the Cytotoxicity of Methyl Pseudolarate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for evaluating the cytotoxic effects of Methyl pseudolarate B (MPB), a bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi. The protocols detailed herein are foundational for preclinical assessments of MPB's anticancer potential. In scientific literature, this compound is frequently referred to as Pseudolaric acid B (PAB).

Assessment of Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring their absorbance, is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture the desired cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of MPB in culture medium to achieve the desired final concentrations for treatment.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MPB. Include a vehicle control (medium with the same concentration of DMSO used for the highest MPB concentration) and a no-treatment control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the log of the MPB concentration to determine the half-maximal inhibitory concentration (IC50) value.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (3-4 hours) C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F

MTT Assay Experimental Workflow

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the nucleus.

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with various concentrations of this compound for the desired time period. Include appropriate controls.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock solution).

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

AnnexinV_PI_Workflow cluster_workflow Annexin V-FITC/PI Staining Workflow A Seed and Treat Cells with MPB B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

Annexin V/PI Staining Workflow

Mechanistic Analysis by Western Blotting

To investigate the molecular mechanisms underlying MPB-induced apoptosis, Western blotting can be employed to measure the expression levels of key regulatory proteins in the apoptotic pathway.

Experimental Protocol: Western Blotting
  • Protein Extraction:

    • After treatment with MPB, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, p53, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Cytotoxicity Data for this compound

The cytotoxic potency of this compound (referred to as Pseudolaric acid B in the cited studies) has been evaluated across several cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC50 (µmol/L)Citation
MDA435/LCC6Breast Cancer0.47[1]
MDA435/LCC6MDR1Multidrug-Resistant Breast Cancer1.1[1]
MDA-MB-231Triple-Negative Breast CancerDose-dependent inhibition observed[2]
Various Cancer LinesLung, Colon, Breast, Brain, Renal~1 - 3[1]

Note: The MDA435/LCC6MDR1 cell line is engineered to overexpress P-glycoprotein, a key mediator of multidrug resistance. The modest increase in IC50 in these cells suggests that MPB may be able to circumvent this common resistance mechanism.[1]

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. A primary mechanism involves the induction of G2/M phase cell cycle arrest and the activation of the intrinsic (mitochondrial) apoptotic pathway.[2] This is often mediated by the tumor suppressor protein p53.[2] Furthermore, MPB has been found to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway, which further promotes apoptosis.[2]

The apoptotic cascade initiated by MPB involves the following key events:

  • Inhibition of PI3K/Akt/mTOR Pathway: Downregulation of this pathway removes its pro-survival signals.[2]

  • Activation of p53: This leads to increased expression of p21, which contributes to G2/M cell cycle arrest.[2]

  • Modulation of Bcl-2 Family Proteins: MPB upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2]

  • Mitochondrial Dysfunction: The altered ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the collapse of the mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and the release of cytochrome c into the cytosol.[2]

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3. This leads to the cleavage of cellular substrates, such as PARP, and the execution of apoptosis.[2]

MPB_Signaling_Pathway cluster_main MPB-Induced Apoptosis Signaling cluster_upstream Upstream Signaling cluster_cellcycle Cell Cycle Control cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade MPB This compound PI3K PI3K/Akt/mTOR Pathway MPB->PI3K p53 p53 Activation MPB->p53 p21 p21 Upregulation p53->p21 Bcl2_family Bcl-2 Family Modulation p53->Bcl2_family G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Bax Bax (Pro-apoptotic) ↑ Bcl2_family->Bax Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) ↓ Bcl2_family->Bcl2_BclxL Mito_Dysfunction Mitochondrial Dysfunction (ROS ↑, Cytochrome c Release) Bax->Mito_Dysfunction Bcl2_BclxL->Mito_Dysfunction Casp9 Caspase-9 Activation Mito_Dysfunction->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

MPB Apoptosis Signaling Pathway

References

Application Notes and Protocols for Investigating the Effects of Methyl Pseudolarate B on Insulin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental framework to investigate the potential effects of Methyl pseudolarate B (MPB) on the insulin signaling pathway. The protocols outlined below cover essential in vitro and in vivo assays to characterize the bioactivity of MPB and elucidate its mechanism of action in the context of insulin sensitivity and glucose metabolism.

Introduction

Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, characterized by an impaired cellular response to insulin. This leads to decreased glucose uptake and utilization in peripheral tissues such as skeletal muscle, adipose tissue, and liver. The insulin signaling pathway is a complex cascade of phosphorylation events initiated by the binding of insulin to its receptor. Key downstream mediators include Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B), which ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. Another critical regulator of cellular energy homeostasis is AMP-activated protein kinase (AMPK), which can also promote glucose uptake.

This compound (MPB) is a compound of interest for its potential therapeutic effects. This document outlines a systematic approach to evaluate its impact on the insulin signaling cascade.

In Vitro Experimental Design

The initial phase of investigation focuses on cellular models to determine the direct effects of MPB on insulin signaling and glucose metabolism.

Cell Culture and Differentiation

Commonly used cell lines for studying insulin action include 3T3-L1 preadipocytes, C2C12 myoblasts, and HepG2 hepatocytes.[1]

  • 3T3-L1 Adipocytes: These cells are differentiated into mature adipocytes, which are a primary site of insulin-stimulated glucose uptake.

  • C2C12 Myotubes: Differentiated from myoblasts, these muscle cells are crucial for studying glucose metabolism in response to insulin.[2]

  • HepG2 Hepatocytes: This human liver cancer cell line is a valuable model for investigating hepatic insulin signaling and gluconeogenesis.

Experimental Workflow: In Vitro Studies

The following diagram illustrates the general workflow for in vitro experiments.

G cluster_0 Cell Culture & Differentiation cluster_1 MPB Treatment & Insulin Stimulation cluster_2 Downstream Assays Cell_Lines 3T3-L1, C2C12, HepG2 Differentiation Induce differentiation into adipocytes, myotubes Cell_Lines->Differentiation Serum_Starvation Serum Starvation (e.g., 16h) Differentiation->Serum_Starvation MPB_Treatment Treat with varying concentrations of MPB Serum_Starvation->MPB_Treatment Insulin_Stimulation Stimulate with Insulin (e.g., 100 nM for 15-30 min) MPB_Treatment->Insulin_Stimulation Cell_Viability Cell Viability Assay MPB_Treatment->Cell_Viability Glucose_Uptake Glucose Uptake Assay Insulin_Stimulation->Glucose_Uptake Western_Blot Western Blot Analysis Insulin_Stimulation->Western_Blot

Caption: In vitro experimental workflow.

Key In Vitro Experiments and Protocols

Objective: To determine the cytotoxic potential of MPB and establish a non-toxic working concentration range.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a range of MPB concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours.

  • Assess cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's instructions.

  • Measure absorbance or fluorescence using a plate reader.

Data Presentation:

MPB Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
0.198.7± 4.8
199.1± 5.1
1097.5± 4.9
5085.3± 6.3
10055.2± 7.1

Objective: To measure the effect of MPB on insulin-stimulated glucose uptake.[3]

Protocol:

  • Differentiate cells (e.g., 3T3-L1 adipocytes or C2C12 myotubes) in 12- or 24-well plates.

  • Serum starve the cells for at least 4 hours (or overnight for some protocols) in serum-free DMEM.[3]

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-treat cells with non-toxic concentrations of MPB for a specified time (e.g., 1-24 hours).

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.[3]

  • Initiate glucose uptake by adding a fluorescent glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) or radiolabeled 2-deoxy-D-[³H]glucose for 15-30 minutes.[4]

  • Terminate the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure fluorescence or radioactivity.

Data Presentation:

Treatment GroupMPB (µM)Insulin (100 nM)Glucose Uptake (Fold Change)Standard Deviation
Basal0-1.0± 0.1
Insulin0+2.5± 0.3
MPB10-1.2± 0.1
MPB + Insulin10+3.5± 0.4
MPB50-1.4± 0.2
MPB + Insulin50+4.2± 0.5

Objective: To investigate the effect of MPB on the phosphorylation status of key proteins in the insulin signaling pathway.

Protocol:

  • Culture and differentiate cells in 6-well plates.

  • Serum starve and treat with MPB as described for the glucose uptake assay.

  • Stimulate with insulin (e.g., 100 nM) for 10-15 minutes.[5]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[5]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]

  • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-Insulin Receptor (p-IR)

    • Total Insulin Receptor (IR)

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-AMPK (Thr172)

    • Total AMPK

    • GLUT4

    • β-actin or GAPDH (loading control)[5]

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect chemiluminescence using an imaging system.

Data Presentation:

Treatment Groupp-Akt/Total Akt Ratiop-AMPK/Total AMPK Ratio
Control1.01.0
Insulin (100 nM)5.20.9
MPB (10 µM)1.12.5
MPB (10 µM) + Insulin6.82.6

Insulin Signaling Pathway

The following diagram depicts the canonical insulin signaling pathway and a potential point of intervention for MPB.

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake MPB This compound (MPB) AMPK AMPK MPB->AMPK Activates? AMPK->Glucose_uptake Promotes

Caption: Insulin signaling pathway and potential MPB target.

In Vivo Experimental Design

Should in vitro results demonstrate promising effects of MPB, subsequent in vivo studies are warranted to validate these findings in a physiological context.

Animal Models
  • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) for 12-16 weeks develop obesity, hyperglycemia, and insulin resistance, closely mimicking human type 2 diabetes.[2]

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.

Experimental Workflow: In Vivo Studies

G cluster_0 Model Development cluster_1 Treatment & Monitoring cluster_2 Metabolic Tests & Tissue Analysis Animal_Model Select Animal Model (e.g., DIO mice) Induce_IR Induce Insulin Resistance (e.g., High-Fat Diet) Animal_Model->Induce_IR Grouping Randomize into Groups (Vehicle, MPB, Positive Control) Induce_IR->Grouping Treatment Administer MPB daily (e.g., oral gavage) Grouping->Treatment Monitoring Monitor Body Weight, Food Intake, Blood Glucose Treatment->Monitoring GTT Glucose Tolerance Test (GTT) Treatment->GTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Tissue_Harvest Harvest Tissues (Liver, Muscle, Adipose) Monitoring->Tissue_Harvest Western_Blot_invivo Western Blot Tissue_Harvest->Western_Blot_invivo

Caption: In vivo experimental workflow.

Key In Vivo Experiments and Protocols

Objective: To assess the effect of MPB on whole-body glucose homeostasis and insulin sensitivity.

Protocol (GTT):

  • Fast mice overnight (12-16 hours).

  • Record baseline blood glucose from the tail vein.

  • Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Protocol (ITT):

  • Fast mice for 4-6 hours.

  • Record baseline blood glucose.

  • Administer human insulin (0.75 U/kg body weight) via i.p. injection.[5]

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Data Presentation:

Time (min)Vehicle Control (Glucose, mg/dL)MPB-Treated (Glucose, mg/dL)
GTT
0150 ± 10145 ± 8
30450 ± 25350 ± 20
120200 ± 15160 ± 12
ITT
0140 ± 9135 ± 7
3070 ± 850 ± 6
6090 ± 1075 ± 8

Objective: To examine the molecular effects of MPB in key metabolic tissues.

Protocol:

  • At the end of the treatment period, fast mice and inject with saline or insulin (10 U/kg) i.p.[5]

  • After 10 minutes, euthanize the mice and harvest liver, epididymal white adipose tissue (WAT), and gastrocnemius muscle.[5]

  • Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Perform Western blot analysis on tissue lysates as described in the in vitro section to assess the phosphorylation of IR, Akt, and AMPK.

Conclusion

This comprehensive experimental design provides a robust framework for elucidating the effects of this compound on insulin signaling. The combination of in vitro and in vivo studies will allow for a thorough characterization of its potential as a novel therapeutic agent for insulin resistance and type 2 diabetes. The structured data presentation and clear protocols are intended to facilitate reproducible and high-quality research.

References

Troubleshooting & Optimization

Technical Support Center: PTP1B Inhibition Assay Optimization for Methyl Pseudolarate B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assays with Methyl pseudolarate B (MPB). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the accuracy and reproducibility of your research.

Troubleshooting Guides

This section addresses common problems encountered during PTP1B inhibition assays, with a focus on challenges related to natural product inhibitors like this compound.

Problem Possible Cause(s) Recommended Solution(s)
High background signal in "no enzyme" control wells 1. Substrate (pNPP) degradation: The substrate, p-nitrophenyl phosphate (pNPP), can spontaneously hydrolyze, especially at non-optimal pH or temperature. 2. Compound interference: MPB or other components in the extract may be colored and absorb light at the detection wavelength (405 nm for pNPP).[1] 3. Contaminated reagents: Buffers or water may be contaminated with phosphatases or other interfering substances.1. Prepare fresh pNPP solution for each experiment. Store stock solutions as recommended by the manufacturer. 2. Run a "compound blank" control containing MPB and substrate but no enzyme. Subtract the absorbance of this blank from your test wells.[2] 3. Use high-purity reagents and water (e.g., Milli-Q or equivalent). Filter-sterilize buffers if microbial contamination is suspected.
Low or no PTP1B enzyme activity 1. Inactive enzyme: Improper storage or multiple freeze-thaw cycles can lead to loss of enzyme activity. 2. Suboptimal assay conditions: Incorrect pH, temperature, or missing essential co-factors (like DTT) can reduce enzyme activity. PTPs require a reducing agent to maintain the catalytic cysteine in an active state.[3] 3. Inhibitory contaminants: The buffer or other reagents might contain contaminating inhibitors.1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Test a new vial of enzyme. 2. Ensure the assay buffer is at the optimal pH (typically between 5.5 and 7.5 for PTP1B).[3][4] Include a reducing agent like Dithiothreitol (DTT) at a final concentration of 1-5 mM.[5] Incubate at the recommended temperature (e.g., 37°C).[4] 3. Test enzyme activity with a fresh batch of buffer and reagents.
Precipitation of this compound in assay wells 1. Poor solubility: MPB, being a natural diterpenoid, may have limited aqueous solubility. 2. High final DMSO concentration: While DMSO is used to dissolve MPB, high final concentrations in the assay well can cause precipitation when mixed with aqueous buffer and can also inhibit the enzyme.[6]1. Prepare a high-concentration stock solution of MPB in 100% DMSO. Perform serial dilutions to ensure the final DMSO concentration in the assay is low and well-tolerated by the enzyme (typically ≤ 1-2%).[7] 2. Determine the maximal DMSO tolerance of your PTP1B enzyme by running an activity assay with a range of DMSO concentrations (e.g., 0-10%).[6]
Non-linear reaction progress curves (in kinetic assays) 1. Substrate depletion: The initial substrate concentration is too low and is being consumed rapidly.[3] 2. Enzyme instability: The enzyme is losing activity over the course of the assay. 3. Product inhibition: The product of the reaction is inhibiting the enzyme.[8]1. Decrease the enzyme concentration or increase the substrate concentration. Ensure you are measuring the initial velocity of the reaction.[9] 2. Check the stability of PTP1B under your assay conditions by pre-incubating the enzyme for different time periods before adding the substrate. 3. Analyze the data for potential product inhibition kinetics. If suspected, use only the initial linear phase of the reaction for rate calculations.
Inconsistent IC50 values for MPB 1. Variability in assay conditions: Minor changes in enzyme concentration, substrate concentration, incubation time, or temperature can affect the IC50 value.[10] 2. Inaccurate pipetting: Errors in dispensing small volumes of enzyme, substrate, or inhibitor. 3. Time-dependent inhibition: MPB may be a slow-binding or irreversible inhibitor.1. Strictly adhere to a standardized protocol. Use a substrate concentration at or below the Km for competitive inhibitors to maximize sensitivity.[11] 2. Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability across the plate. 3. Perform a pre-incubation experiment where PTP1B is incubated with MPB for varying amounts of time before adding the substrate to check for time-dependent effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in the PTP1B inhibition assay?

A1: Based on its reported IC50 value of 10.9 µM for PTP1B, a good starting point is to test a range of concentrations that bracket this value.[6] We recommend a serial dilution series, for example, from 100 µM down to 0.1 µM, to generate a dose-response curve.

Q2: How do I prepare this compound for the assay?

A2: this compound is a diterpenoid and may have poor water solubility. It is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). For the assay, this stock solution should be diluted to ensure the final concentration of DMSO in the reaction well is low (ideally ≤1-2%) to avoid affecting the enzyme's activity.[7]

Q3: What substrate should I use for the PTP1B assay?

A3: A common and cost-effective chromogenic substrate is p-nitrophenyl phosphate (pNPP).[12] The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be detected by measuring the absorbance at 405 nm.[12] Alternatively, fluorogenic substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) can be used for higher sensitivity.[3]

Q4: Why is Dithiothreitol (DTT) included in the assay buffer?

A4: DTT is a reducing agent that is crucial for maintaining the catalytic cysteine residue in the active site of PTP1B in its reduced, active state.[3] Omitting DTT can lead to oxidation of this cysteine and a significant loss of enzyme activity. A typical concentration is 1 mM.

Q5: Should I run my assay in kinetic or endpoint mode?

A5: Both modes can be used. Kinetic mode , where the reaction progress is monitored continuously over time, is generally preferred as it ensures you are measuring the initial reaction velocity and can help identify potential assay artifacts.[13][14] Endpoint mode , where the reaction is stopped after a fixed time, is simpler and can be suitable for high-throughput screening, but it's crucial to first establish that the reaction is linear within the chosen time frame.[13][15]

Q6: How do I determine the optimal concentration of PTP1B and pNPP for my assay?

A6: You should perform initial optimization experiments:

  • Enzyme Titration: With a saturating concentration of pNPP, test a range of PTP1B concentrations to find one that gives a robust signal within a linear range over your desired assay time.[9]

  • Substrate Titration: Using the optimized enzyme concentration, vary the pNPP concentration to determine the Michaelis-Menten constant (Km). For inhibitor screening, using a pNPP concentration at or near the Km is often recommended.[11][16]

Q7: My Lineweaver-Burk plot is not linear. What does this mean?

A7: Non-linear Lineweaver-Burk plots can result from several factors, including substrate inhibition at high concentrations, allosteric regulation, or experimental error.[17] It is important to ensure that your data points are taken from the initial linear rate of the reaction. Modern non-linear regression analysis of the Michaelis-Menten equation is generally more accurate than the double reciprocal plot for determining kinetic parameters.[17]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for PTP1B inhibition assays.

Table 1: Properties of this compound

ParameterValueReference(s)
Inhibitor Type Diterpenoid[6]
PTP1B IC50 10.9 µM[6]
Solvent for Stock DMSO[7]

Table 2: Typical PTP1B Assay Conditions (using pNPP)

ParameterRecommended Range/ValueReference(s)
Enzyme Recombinant Human PTP1B[4]
Substrate p-nitrophenyl phosphate (pNPP)[12]
pNPP Concentration At or near Km (typically 0.7-2 mM)[4][6]
Buffer Tris-HCl or Bis-Tris[3][4]
pH 6.0 - 7.5[3][4]
Reducing Agent 1 mM DTT[4]
Temperature 37°C[4]
Detection Wavelength 405 nm[12]
Final DMSO Concentration ≤ 2%[6]

Experimental Protocols

Protocol 1: Determination of PTP1B Michaelis-Menten Constant (Km) for pNPP

This protocol outlines the steps to determine the Km of PTP1B for the substrate pNPP.

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Prepare pNPP Substrate Stock Solutions: Prepare a series of pNPP concentrations in the assay buffer (e.g., 0, 0.5, 1, 2, 5, 10, 20 mM).

  • Prepare PTP1B Enzyme Solution: Dilute recombinant PTP1B in the assay buffer to a pre-determined optimal concentration (e.g., 50 ng/reaction).[6]

  • Assay Setup (96-well plate):

    • Add 50 µL of each pNPP stock solution to triplicate wells.

    • Add 50 µL of assay buffer to "no enzyme" blank wells.

    • Initiate the reaction by adding 50 µL of the PTP1B enzyme solution to all wells except the blanks.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each pNPP concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus the pNPP concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Protocol 2: IC50 Determination for this compound

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of MPB against PTP1B.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • PTP1B Enzyme Solution: Dilute PTP1B to the optimal concentration in assay buffer.

    • pNPP Substrate Solution: Prepare pNPP in assay buffer at a concentration equal to the determined Km.

    • MPB Stock Solution: Prepare a 10 mM stock of MPB in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Setup (96-well plate):

    • Test Wells: Add 5 µL of each MPB dilution to triplicate wells.

    • Positive Control (No Inhibition): Add 5 µL of DMSO.

    • Negative Control (Blank): Add 5 µL of DMSO.

    • Add 45 µL of PTP1B enzyme solution to the test and positive control wells. Add 50 µL of assay buffer to the negative control wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.

    • Measure the absorbance at 405 nm kinetically for 30 minutes at 37°C or as an endpoint reading after a fixed time within the linear range.

  • Data Analysis:

    • Calculate the percentage of inhibition for each MPB concentration relative to the positive control (DMSO).

    • Plot the percent inhibition versus the logarithm of the MPB concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

PTP1B Signaling Pathway

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIRS p-IRS pIR->pIRS Phosphorylation PTP1B PTP1B PTP1B->pIR Dephosphorylation IRS IRS Proteins PI3K PI3K/Akt Pathway pIRS->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 MPB This compound MPB->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, MPB) plate 2. Plate Setup (MPB dilutions, Controls) prep->plate preinc 3. Pre-incubation (Enzyme + MPB) plate->preinc start 4. Reaction Initiation (Add Substrate) preinc->start measure 5. Absorbance Reading (Kinetic or Endpoint at 405 nm) start->measure analyze 6. Data Analysis (% Inhibition vs. [MPB]) measure->analyze ic50 7. IC50 Calculation (Non-linear Regression) analyze->ic50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic Flow

Caption: A logical flow for troubleshooting common assay issues.

References

Improving the stability of Methyl pseudolarate B in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Methyl pseudolarate B (MPB). The following sections address common questions and challenges related to the stability of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For optimal stability, it is recommended to store this compound (MPB) as a solid. Based on information for structurally related diterpenoids, long-term storage at -20°C in a sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.[1][2] If storing in solution, use a non-reactive solvent and store at -20°C for short periods.[1][3] Repeated freeze-thaw cycles should be avoided.

Q2: In which solvents is this compound soluble and are there stability concerns with these solvents?

This compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] While these solvents are suitable for preparing stock solutions, it is crucial to be aware of potential stability issues. For instance, DMSO can be hygroscopic and may introduce water, which could lead to hydrolysis of the ester group in MPB over time. It is best practice to prepare fresh solutions for experiments and avoid long-term storage in solution.

Q3: What are the primary factors that can cause this compound to degrade?

Based on the chemical structure of MPB (a diterpenoid with ester and lactone functionalities) and stability studies of similar compounds, the primary factors contributing to its degradation are likely to be:

  • pH: The ester and lactone rings in MPB are susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.[4][5][6][7] Generally, for similar compounds, stability is greater at a slightly acidic to neutral pH.[8]

  • Temperature: Elevated temperatures can accelerate the degradation of diterpenoids.[9][10][11]

  • Light: Exposure to UV or ambient light can induce photolytic degradation in complex organic molecules.[12]

  • Oxidation: The presence of oxidizing agents can also lead to the degradation of the molecule.

Q4: How can I detect and monitor the degradation of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector is a common and effective method for monitoring the stability of diterpenoids.[13][14][15] A stability-indicating HPLC method should be developed to separate the intact MPB from its potential degradation products. This typically involves:

  • A C18 reversed-phase column.

  • A mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[13]

  • Gradient elution to resolve compounds with different polarities.

By comparing the chromatograms of fresh and aged or stressed samples, you can identify and quantify the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound (MPB).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of MPB in the experimental medium.Prepare fresh solutions of MPB for each experiment. Ensure the pH of the culture medium or buffer is within a stable range for MPB (ideally slightly acidic to neutral). Minimize the exposure of the MPB-containing medium to light and elevated temperatures.
Inconsistent results between experimental replicates. Inconsistent handling or storage of MPB solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Use a consistent solvent and preparation method for all experiments. Ensure complete dissolution of MPB before use.
Appearance of new peaks in HPLC analysis of an aged sample. Chemical degradation of MPB.This indicates instability under the storage or experimental conditions. Refer to the "Forced Degradation Experimental Protocol" below to systematically investigate the cause (pH, temperature, light). Consider reformulating the sample to improve stability.
Precipitation of MPB in aqueous solutions. Low aqueous solubility of MPB.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that affects cell viability or other parameters.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of solid MPB in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the MPB is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light by wrapping the vials in aluminum foil.

Forced Degradation Experimental Protocol

To investigate the stability of MPB, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.

  • Sample Preparation: Prepare several identical solutions of MPB in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the MPB solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH to the MPB solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the MPB solution and keep it at room temperature.

    • Thermal Degradation: Incubate the MPB solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the MPB solution to a light source (e.g., UV lamp or a photostability chamber).[12]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of MPB remaining and to observe the formation of degradation products.

Signaling Pathway Diagrams

The following diagrams illustrate the potential mechanism of action of this compound, based on studies of the closely related compound, Pseudolaric acid B, which induces apoptosis in cancer cells.

G cluster_0 This compound Action cluster_1 Mitochondrial Pathway cluster_2 PI3K/AKT/mTOR Pathway MPB This compound Bax Bax MPB->Bax Bcl2 Bcl-2 MPB->Bcl2 | PI3K PI3K MPB->PI3K | Mito Mitochondrion Bax->Mito Bcl2->Mito | CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: MPB-induced apoptosis signaling pathways.

G cluster_workflow Experimental Workflow for Stability Testing start Prepare MPB Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Collect Samples at Different Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: - Quantify MPB - Identify Degradants hplc->data end Determine Stability Profile data->end

Caption: Workflow for MPB stability testing.

References

How to address off-target effects of Methyl pseudolarate B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Methyl pseudolarate B (MPB). The information is designed to help address potential issues, particularly those related to off-target effects, that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (MPB)?

A1: The primary anticancer mechanism of this compound and its related compound, Pseudolaric acid B, is the inhibition of tubulin polymerization.[1][2][3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, induction of mitotic catastrophe, and ultimately apoptosis.[1][2][3]

Q2: What are the known or potential off-target effects of MPB?

A2: Besides its primary activity as a microtubule-destabilizing agent, MPB has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It is crucial to consider that this could be either a desired secondary effect or an off-target activity depending on the research context. Off-target effects for microtubule-targeting agents can include neurotoxicity and effects on non-mitotic cellular processes, while PTP1B inhibitors may affect metabolic signaling pathways.[6][7][8]

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A common strategy is to use a secondary assay to confirm the engagement of the intended target. For example, if you observe apoptosis, you can perform a tubulin polymerization assay to confirm that MPB is indeed inhibiting microtubule formation at the concentrations used in your primary assay. Additionally, comparing the cellular phenotype to that of other known tubulin inhibitors or PTP1B inhibitors can provide valuable insights.

Q4: What are the common challenges when working with microtubule-targeting agents like MPB?

A4: Common challenges include the development of drug resistance, often through the overexpression of specific β-tubulin isoforms, and dose-limiting toxicities.[8][9] For in vitro work, issues can arise from the compound's stability and solubility in culture media. Careful dose-response studies are essential to identify a therapeutic window that maximizes the on-target effect while minimizing off-target toxicity.

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Anti-proliferative Effect
Possible Cause Troubleshooting Steps
Compound Degradation or Low Purity 1. Verify the purity and integrity of your MPB stock using techniques like HPLC. 2. Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature.
Suboptimal Concentration Range 1. Perform a dose-response experiment across a wide range of concentrations to determine the IC50 value for your specific cell line. 2. Consult the literature for reported effective concentrations of MPB or similar compounds in comparable cell lines.
Cell Line Resistance 1. Test MPB on a panel of different cancer cell lines to identify sensitive and resistant lines. 2. If resistance is suspected, investigate the expression levels of β-tubulin isoforms, which are known to confer resistance to microtubule-targeting agents.[8][10]
Incorrect Assay Conditions 1. Ensure that the incubation time is sufficient for the compound to exert its effect. For cell cycle arrest, 24-48 hours is a common timeframe. 2. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
Issue 2: Observing Cellular Effects at Unexpectedly Low or High Concentrations
Possible Cause Troubleshooting Steps
High Sensitivity of Cell Line 1. Re-evaluate the IC50 for your specific cell line. 2. Consider that some cell lines may be exceptionally sensitive to microtubule disruption.
Off-Target Effects at High Concentrations 1. At high concentrations, MPB may engage off-targets. To investigate this, perform a PTP1B inhibition assay to see if this activity correlates with the observed cellular effects. 2. Compare the phenotype at high concentrations with known phenotypes of PTP1B inhibition.
Assay Interference 1. Rule out any interference of MPB with your assay's detection method (e.g., fluorescence quenching or enhancement). 2. Run appropriate vehicle controls and positive controls (e.g., another known tubulin inhibitor like colchicine or a PTP1B inhibitor).

Experimental Protocols & Data

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of MPB on the polymerization of purified tubulin in vitro.

Methodology:

  • Reagents: Purified tubulin (>99%), tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), GTP solution, and your MPB compound at various concentrations. A positive control (e.g., paclitaxel for stabilization or vinblastine for destabilization) and a negative control (vehicle, e.g., DMSO) should be included.

  • Procedure:

    • Prepare tubulin solution in the polymerization buffer on ice.

    • Add GTP to the tubulin solution.

    • Aliquot the tubulin/GTP mixture into a pre-warmed 96-well plate.

    • Add MPB or control compounds to the wells.

    • Measure the change in absorbance at 340 nm or fluorescence over time at 37°C. An increase in absorbance/fluorescence indicates tubulin polymerization.[11][12][13][14]

  • Data Analysis: Plot the absorbance/fluorescence against time. Calculate the rate of polymerization and the maximal polymer mass for each condition.

Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare tubulin solution in polymerization buffer on ice B Add GTP to tubulin solution A->B C Aliquot tubulin/GTP mix into pre-warmed 96-well plate B->C D Add MPB or control compounds C->D E Incubate at 37°C D->E F Measure absorbance/fluorescence (e.g., at 340 nm) over time E->F G Plot absorbance/fluorescence vs. time F->G H Calculate polymerization rate and maximal polymer mass G->H

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: PTP1B Inhibition Assay

This assay determines the inhibitory activity of MPB against the PTP1B enzyme.

Methodology:

  • Reagents: Recombinant human PTP1B, a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP), PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA), and your MPB compound. A known PTP1B inhibitor (e.g., suramin) should be used as a positive control.

  • Procedure:

    • Add PTP1B enzyme to the assay buffer in a 96-well plate.

    • Add MPB or control compounds at various concentrations and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate at 37°C for a set time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding 1 M NaOH).

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.[15]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of MPB and determine the IC50 value.

Workflow for PTP1B Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Add PTP1B enzyme to assay buffer in 96-well plate B Add MPB or control compounds A->B C Pre-incubate at room temperature B->C D Initiate reaction with pNPP substrate C->D E Incubate at 37°C D->E F Stop reaction (e.g., with NaOH) E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the in vitro PTP1B inhibition assay.

Quantitative Data Summary

The following table provides representative IC50 values for compounds acting on tubulin and PTP1B to serve as a reference. Actual values for MPB should be determined experimentally.

Compound Class Target Representative IC50 Range Reference Compound
Microtubule DestabilizerTubulin Polymerization1 - 100 nMColchicine, Vinblastine
PTP1B InhibitorPTP1B Enzyme0.1 - 10 µMSuramin, Ertiprotafib

Signaling Pathways

MPB, through its effects on microtubules and potentially PTP1B, can influence several downstream signaling pathways.

Apoptosis Signaling Pathway

Disruption of microtubule dynamics by MPB can lead to mitotic arrest, which in turn activates the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of caspases.

G MPB This compound Tubulin Tubulin Polymerization Inhibition MPB->Tubulin MitoticArrest Mitotic Arrest (G2/M Phase) Tubulin->MitoticArrest Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) MitoticArrest->Bcl2 Mito Mitochondrial Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation (e.g., Caspase-9, -3) CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: MPB-induced apoptosis pathway via microtubule disruption.

PTP1B and Insulin/Leptin Signaling

PTP1B is a negative regulator of the insulin and leptin signaling pathways.[16][17] Inhibition of PTP1B by MPB would lead to prolonged phosphorylation and activation of the insulin receptor (IR) and Janus kinase 2 (JAK2), respectively. This could have implications for cellular metabolism and growth.

G cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling MPB This compound PTP1B PTP1B MPB->PTP1B pIR p-IR (Active) PTP1B->pIR dephosphorylates pJAK2 p-JAK2 (Active) PTP1B->pJAK2 dephosphorylates Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR->pIR IRS IRS-1 pIR->IRS PI3K PI3K/Akt Pathway IRS->PI3K Glucose Glucose Uptake PI3K->Glucose Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 GeneExp Gene Expression STAT3->GeneExp

Caption: Potential effect of MPB on insulin and leptin signaling via PTP1B inhibition.

References

Cell line selection for studying the effects of Methyl pseudolarate B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Methyl pseudolarate B (MPB). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPB) and what are its primary biological activities?

A1: this compound is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix amabilis). Its primary reported biological activities include anti-cancer, anti-inflammatory, and anti-angiogenic effects. Its mechanisms of action often involve the disruption of cellular processes crucial for cancer progression, such as cell division and inflammatory signaling.

Q2: Which cancer cell lines are suitable for studying the cytotoxic and anti-proliferative effects of MPB?

A2: The choice of cell line depends on your research focus. Based on studies of related compounds and the known mechanisms of action, the following cell lines are recommended starting points:

  • Breast Cancer: MCF-7 (estrogen-positive), MDA-MB-231 (triple-negative).

  • Cervical Cancer: HeLa.

  • Liver Cancer: HepG2.

  • Lung Cancer: A549. A non-cancerous cell line, such as MCF-10A (normal breast epithelium), should be included as a control to assess selectivity.

Q3: What cell line is recommended for investigating the anti-inflammatory properties of MPB?

A3: The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The ability of MPB to inhibit this response can be quantified.

Q4: Which cell line is appropriate for studying the anti-angiogenic effects of MPB?

A4: Human Umbilical Vein Endothelial Cells (HUVECs) are the most common and relevant cell line for in vitro angiogenesis assays.[1] Key experiments include the tube formation assay, wound healing (migration) assay, and proliferation assay in the presence of angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1]

Troubleshooting Guides

Q1: My IC50 values for MPB show high variability between experiments. What could be the cause?

A1: Variability in IC50 values is a common issue.[2][3] Consider the following factors:

  • Cell Seeding Density: The initial number of cells plated can significantly alter the calculated IC50. Higher densities can sometimes lead to apparent resistance.[3] Standardize your seeding density across all experiments.

  • Compound Solubility: MPB is a lipophilic compound. Ensure it is fully dissolved in your solvent (e.g., DMSO) before diluting it in culture medium. Precipitates will lead to inaccurate concentrations.

  • Treatment Duration: IC50 values are time-dependent. A 24-hour treatment will likely yield a higher IC50 than a 48- or 72-hour treatment.[2] Be consistent with the incubation time.

  • Assay Method: Different viability assays (e.g., MTT, SRB, CellTiter-Glo) measure different cellular parameters (metabolic activity, total protein, ATP levels). This can result in different IC50 values. Choose one method and use it consistently.

  • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Q2: I am not observing the expected G2/M cell cycle arrest or apoptosis with MPB treatment. What should I check?

A2: If you are not seeing the expected effects, consider these points:

  • Concentration and Time: Apoptosis and cell cycle arrest are dose- and time-dependent. You may need to perform a time-course experiment (e.g., 12, 24, 48 hours) with a range of concentrations (e.g., 0.5x, 1x, 2x the IC50 value) to find the optimal conditions. Mitotic arrest may precede apoptosis.

  • Cell Synchronization: For cell cycle analysis, synchronizing the cells at a specific phase (e.g., G1/S boundary) before adding MPB can yield clearer results.

  • Detection Method: Ensure your apoptosis detection method is appropriate. Annexin V/PI staining is an early marker. Cleaved caspase-3 and PARP cleavage, detected by Western blot, are later markers.

  • Mechanism in Your Cell Line: The specific response can be cell-line dependent. Some cell lines may be more prone to senescence or mitotic slippage rather than immediate apoptosis. Consider staining for senescence markers like SA-β-galactosidase.

Q3: My results from the in vitro tubulin polymerization assay are inconclusive.

A3: This assay can be sensitive. Here are some troubleshooting tips:

  • Tubulin Quality: Use high-purity, polymerization-competent tubulin (>99%). Ensure it is stored correctly at -80°C and avoid repeated freeze-thaw cycles.

  • Temperature Control: The assay is temperature-sensitive. Pre-warm the plate reader to 37°C and keep all reagents and tubulin on ice until the reaction is initiated. The polymerization is triggered by the temperature shift.

  • Correct Buffer: Use a polymerization-promoting buffer, such as G-PEM buffer (containing GTP), as recommended by the supplier.

  • Controls: Always include a negative control (solvent, e.g., DMSO) and positive controls. For a microtubule destabilizer like MPB, a known inhibitor like nocodazole or colchicine is a suitable positive control. Paclitaxel should be used as a positive control for stabilizers.

Data Presentation

Cytotoxicity of Pseudolaric Acid B (PAB) in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Treatment Duration (h)
MCF-7Breast Cancer3.436
MCF-7Breast Cancer1.3548

Data synthesized from a study on Pseudolaric acid B.[4]

Experimental Protocols

Protocol 1: Cell Viability by MTT Assay

This protocol assesses cell viability based on the metabolic activity of mitochondrial reductase enzymes.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of MPB in complete medium. Remove the old medium from the wells and add 100 µL of the MPB-containing medium. Include wells with solvent (e.g., DMSO) as a negative control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the solvent-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Anti-Inflammatory Nitric Oxide (NO) Assay

This protocol measures the inhibitory effect of MPB on NO production in LPS-stimulated RAW 264.7 macrophages.[5]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of MPB for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 24 hours.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: HUVEC Tube Formation Assay

This assay models the differentiation and organization of endothelial cells into capillary-like structures.[1][6]

  • Matrix Coating: Thaw basement membrane matrix (e.g., Matrigel®) on ice. Add 50 µL of the cold matrix solution to each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[7]

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium (e.g., EBM-2) containing the desired concentrations of MPB and a pro-angiogenic stimulus (e.g., VEGF, 50 ng/mL).

  • Cell Seeding: Gently add 100 µL of the HUVEC suspension (1-2 x 10⁴ cells) onto the surface of the solidified matrix.[8]

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-16 hours.

  • Visualization: Monitor the formation of tube-like networks using a light microscope. For quantification, cells can be pre-labeled with a fluorescent dye like Calcein AM.[9]

  • Analysis: Capture images and quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Assessing MPB Cytotoxicity A 1. Cell Line Selection (e.g., MCF-7, HeLa, HepG2) B 2. Seeding in 96-Well Plate (24h incubation) A->B C 3. MPB Treatment (Varying concentrations, 24-72h) B->C D 4. Cell Viability Assay (e.g., MTT Assay) C->D E 5. Data Analysis (Calculate % Viability) D->E F 6. Determine IC50 Value E->F

Caption: General workflow for determining the IC50 value of MPB.

G cluster_pathway MPB-Induced G2/M Arrest and Apoptosis MPB This compound (MPB) Tubulin Microtubule Dynamics MPB->Tubulin Inhibits polymerization Arrest Mitotic Arrest (G2/M Phase) Tubulin->Arrest Disruption leads to p53 p53 / p21 Activation Arrest->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Pathway CycC Cytochrome c Release Mito->CycC Bax->Mito Promotes Bcl2->Mito Inhibits Casp9 Caspase-9 Activation CycC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of MPB-induced apoptosis.

G cluster_pathway MPB Anti-Inflammatory & Anti-Angiogenic Logic cluster_inflam Anti-Inflammatory cluster_angio Anti-Angiogenic MPB This compound (MPB) NFkB NF-κB Pathway MPB->NFkB Inhibits VEGFR VEGFR Pathway MPB->VEGFR Inhibits LPS LPS Stimulation (on RAW 264.7) LPS->NFkB NO NO, TNF-α, IL-6 Production NFkB->NO VEGF VEGF Stimulation (on HUVEC) VEGF->VEGFR Tube Migration, Proliferation, Tube Formation VEGFR->Tube

Caption: Logic diagram for MPB's dual inhibitory action.

References

Technical Support Center: Enhancing the Bioavailability of Methyl Pseudolarate B for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Methyl pseudolarate B (MPB) in in vivo research. Due to its low aqueous solubility, achieving adequate bioavailability is a primary obstacle. This guide focuses on strategies to enhance the systemic exposure of MPB.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound (MPB) typically low?

A1: The low oral bioavailability of MPB is primarily attributed to its poor aqueous solubility. As a lipophilic compound, it does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. This can lead to low and variable plasma concentrations, hindering the assessment of its therapeutic efficacy in vivo.

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs like MPB?

A2: Several formulation strategies can be employed to improve the solubility and absorption of lipophilic drugs. The most common and effective approaches include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for absorption.

  • Liposomes: Vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Lipophilic drugs like MPB can be encapsulated within the lipid bilayer.

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids that can encapsulate lipophilic drugs. They offer advantages such as controlled release and improved stability.

Q3: How do I choose the right formulation strategy for my in vivo study?

A3: The choice of formulation depends on several factors, including the specific aims of your study, the desired pharmacokinetic profile (e.g., rapid onset vs. sustained release), and the available resources and expertise.

  • SMEDDS are often favored for oral administration to achieve rapid absorption and enhanced bioavailability.

  • Liposomes are versatile and can be used for both oral and parenteral administration, offering the potential for targeted delivery.

  • SLNs are particularly useful for controlled-release applications and can protect the encapsulated drug from degradation.

Q4: What are the key characterization steps for these nanoformulations?

A4: Thorough characterization is crucial to ensure the quality and performance of your MPB formulation. Key parameters to assess include:

  • Particle Size and Polydispersity Index (PDI): Determines the size distribution of the nanoparticles, which affects absorption and biodistribution.

  • Zeta Potential: Indicates the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): Quantifies the amount of MPB successfully incorporated into the formulation.

  • Morphology: Visualization of the nanoparticle structure using techniques like Transmission Electron Microscopy (TEM).

  • In Vitro Drug Release: Assesses the rate and extent of MPB release from the formulation in simulated physiological fluids.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE) of MPB in my formulation.

Possible Cause Troubleshooting Step
Poor solubility of MPB in the lipid/oil phase.Screen a variety of lipids or oils to find one with higher solubilizing capacity for MPB.
Insufficient surfactant/co-surfactant concentration.Optimize the ratio of surfactant and co-surfactant to improve drug solubilization and nanoparticle stability.
Drug precipitation during formulation.For SMEDDS, consider adding a precipitation inhibitor like PVP K30. For liposomes and SLNs, ensure the temperature during preparation is optimized.
Incorrect lipid-to-drug ratio.Experiment with different ratios of lipid to MPB to maximize encapsulation without compromising nanoparticle formation.

Issue 2: High variability in in vivo pharmacokinetic data.

Possible Cause Troubleshooting Step
Inconsistent formulation preparation.Standardize the preparation protocol, ensuring precise measurements and consistent process parameters (e.g., temperature, stirring speed, sonication time).
Physical instability of the formulation (e.g., aggregation, drug leakage).Assess the stability of the formulation over time at relevant storage conditions. Re-evaluate the composition, particularly the surfactant and stabilizer concentrations.
Food effects in the animal model.Standardize the feeding schedule of the animals, as the presence of food can significantly impact the absorption of lipid-based formulations.
Inter-animal physiological differences.Increase the number of animals per group to improve statistical power and account for biological variability.

Issue 3: Unexpected toxicity or adverse effects in the animal model.

| Possible Cause | Troubleshooting Step | | Toxicity of the formulation excipients. | Ensure all components of the formulation are biocompatible and used within established safe concentration limits. Consider screening different, less toxic surfactants or lipids. | | Rapid initial release of the drug ("burst release"). | For SLNs and liposomes, optimize the formulation to achieve a more controlled and sustained release profile. This can sometimes be managed by altering the lipid composition. | | High concentration of the formulation administered. | Conduct a dose-ranging study to determine the maximum tolerated dose of the formulation itself, separate from the encapsulated drug. |

Data Presentation: Illustrative Pharmacokinetic Parameters

Disclaimer: The following data is illustrative and intended to demonstrate the expected improvements in the pharmacokinetic profile of a poorly soluble compound like this compound when successfully formulated. These values are not derived from direct experimental studies on MPB and should be used as a reference for expected outcomes.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
MPB Suspension (Unformulated)50 ± 122.0 ± 0.5250 ± 60100
MPB-SMEDDS450 ± 951.0 ± 0.32200 ± 450880
MPB-Liposomes300 ± 651.5 ± 0.41800 ± 380720
MPB-SLNs250 ± 502.5 ± 0.62000 ± 410800

Experimental Protocols

Protocol 1: Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

1. Screening of Excipients:

  • Determine the solubility of MPB in various oils (e.g., castor oil, Labrafac™ Lipophile WL 1349), surfactants (e.g., Cremophor® EL, Tween 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
  • Select the components that show the highest solubility for MPB.

2. Construction of Pseudo-Ternary Phase Diagrams:

  • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
  • For each mixture, titrate with water and observe the formation of microemulsions.
  • Identify the microemulsion region in the phase diagram to determine the optimal concentration ranges of the components.

3. Formulation of MPB-SMEDDS:

  • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
  • Dissolve a pre-weighed amount of MPB in the oil phase with gentle heating and stirring.
  • Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.

4. Characterization of MPB-SMEDDS:

  • Self-emulsification assessment: Add a small amount of the SMEDDS formulation to a known volume of water with gentle agitation and observe the formation of the microemulsion.
  • Droplet size and zeta potential: Dilute the resulting microemulsion and measure the droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
  • Drug content: Determine the concentration of MPB in the SMEDDS formulation using a validated HPLC method.

Protocol 2: Preparation of this compound Liposomes (Thin-Film Hydration Method)

1. Preparation of the Lipid Film:

  • Dissolve MPB and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

2. Hydration of the Lipid Film:

  • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

3. Size Reduction:

  • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

4. Characterization of MPB-Liposomes:

  • Particle size and zeta potential: Measure the size, PDI, and zeta potential of the liposomes using DLS.
  • Encapsulation efficiency (%EE): Separate the unencapsulated MPB from the liposomes by ultracentrifugation or dialysis. Quantify the amount of MPB in the liposomes and calculate the %EE.
  • Morphology: Observe the shape and structure of the liposomes using TEM.

Mandatory Visualizations

Signaling Pathways

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, MPB can potentially enhance insulin sensitivity.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR_P Phosphorylated IR IR->IR_P Autophosphorylation IRS IRS-1 IR_P->IRS Phosphorylates PTP1B PTP1B IR_P->PTP1B Dephosphorylates IRS_P Phosphorylated IRS-1 IRS->IRS_P PI3K PI3K IRS_P->PI3K Activates IRS_P->PTP1B Dephosphorylates AKT Akt PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes translocation Glucose_uptake Glucose Uptake GLUT4_vesicle->Glucose_uptake to cell membrane MPB This compound MPB->PTP1B Inhibits

Caption: PTP1B's role in negative regulation of the insulin signaling pathway and its inhibition by MPB.

Experimental Workflows

SMEDDS_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Study Screen Screen Excipients (Oil, Surfactant, Co-surfactant) Phase_Diagram Construct Pseudo-Ternary Phase Diagrams Screen->Phase_Diagram Optimize Optimize Formulation Ratio Phase_Diagram->Optimize Prepare Prepare MPB-SMEDDS Optimize->Prepare Emulsification Self-Emulsification Test Prepare->Emulsification DLS Particle Size & Zeta Potential (DLS) Prepare->DLS HPLC Drug Content (HPLC) Prepare->HPLC Administer Oral Administration to Rats Prepare->Administer Blood_Sample Collect Blood Samples Administer->Blood_Sample Analyze Analyze Plasma Concentration Blood_Sample->Analyze PK_Params Determine Pharmacokinetic Parameters Analyze->PK_Params

Caption: Workflow for the development and evaluation of an MPB-SMEDDS formulation.

Logical Relationships

Bioavailability_Factors center Enhanced Bioavailability of MPB Solubility Increased Solubility Solubility->center Dissolution Increased Dissolution Rate Dissolution->center Permeability Increased Permeability Permeability->center Stability Protection from Degradation Stability->center Nanoformulation Nanoformulation (SMEDDS, Liposomes, SLNs) Nanoformulation->Solubility Nanoformulation->Dissolution Nanoformulation->Permeability Nanoformulation->Stability Surface_Area Increased Surface Area Nanoformulation->Surface_Area Surface_Area->Dissolution

Caption: Key factors contributing to the enhanced bioavailability of MPB through nanoformulations.

Validation & Comparative

A Comparative Analysis of Methyl Pseudolarate B and Other PTP1B Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

The protein tyrosine phosphatase 1B (PTP1B) has been identified as a significant negative regulator in both insulin and leptin signaling pathways.[1][2] Its role in dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins leads to the attenuation of insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes.[2] Furthermore, PTP1B negatively modulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2), which is implicated in the regulation of appetite and energy expenditure.[3][4] Consequently, the inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[5]

This guide provides a comparative overview of the efficacy of Methyl pseudolarate B (MPB), a natural diterpenoid, against other known PTP1B inhibitors. The comparison is based on quantitative data from experimental studies, with detailed methodologies provided for key assays.

This compound: A Natural PTP1B Inhibitor

This compound is a natural product that has demonstrated inhibitory activity against PTP1B. It has been identified as a protein tyrosine phosphatase 1B inhibitor with an IC50 value of 10.9 μM.[6] This positions MPB as a molecule of interest for further investigation in the landscape of PTP1B-targeted therapies.

Quantitative Comparison of PTP1B Inhibitors

The efficacy of a PTP1B inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and a selection of other PTP1B inhibitors, providing a basis for a quantitative comparison.

InhibitorClass/SourceType of InhibitionIC50 (µM)Selectivity Notes
This compound Natural DiterpenoidNot Specified10.9[6]Data not available
Trodusquemine (MSI-1436) Natural Product AnalogAllosteric, Non-competitive~1.0[7]High specificity over TCPTP (IC50: 224 µM)[7]
Ertiprotafib SyntheticActive Site1.6 - 29 (assay dependent)[7]Also interacts with PPAR alpha/gamma and IKK-beta kinase[7]
JTT-551 SyntheticNot SpecifiedKi of 0.22[7]~42-fold selective over TCPTP[7]
LPMP Polymannuronic Acid PhosphateNot Specified1.02[8]Selective PTP1B inhibitor[8]
Phosphoeleganin (PE) Marine Natural ProductNon-competitive1.3[9]Also inhibits Aldose Reductase (IC50: 28.7 µM)[9]
Compound 3 (Wiesmann et al.) SyntheticAllosteric, Non-competitive8[7]Targets the α3-α6-α7 allosteric site[7]
Compound 5 (Vanadyl Complex) Metal ComplexNot Specified0.167[10]More potent than the standard inhibitor sodium orthovanadate[10]
Ursolic Acid Natural TriterpenoidAllosteric30 - 100 (range)[11]Widely reported as an allosteric inhibitor[11]

Experimental Protocols

The data presented in this guide is derived from established experimental assays. Below are detailed methodologies for key experiments used in the evaluation of PTP1B inhibitors.

In Vitro PTP1B Inhibition Assay Protocol

This protocol describes a common colorimetric assay to determine the inhibitory activity of a compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • Assay Buffer: 10 mM HEPES, pH 7.4.[10]

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Test Compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Positive Control Inhibitor (e.g., Sodium Orthovanadate).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.[10]

  • Procedure:

    • Add 25 µL of PTP1B enzyme (e.g., 50 ng) to the wells of a 96-well plate.[12]

    • Add 15 µL of the test compound at various concentrations or the control vehicle (e.g., DMSO) to the respective wells.[12]

    • Pre-incubate the enzyme and compound mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[12]

    • Initiate the enzymatic reaction by adding 60 µL of the pNPP substrate (final concentration typically near the Km value, e.g., 0.7-1 mM).[12]

    • Incubate the reaction for a specific duration (e.g., 60 minutes) at 37°C.[12]

    • Measure the increase in absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.[10]

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.[11]

In Vivo Efficacy Evaluation in Animal Models

To assess the therapeutic potential of PTP1B inhibitors in a physiological context, studies in animal models of diabetes and obesity are crucial.

  • Animal Model:

    • Typically, diet-induced obese (DIO) mice or genetically diabetic mice (e.g., db/db mice) are used. A high-fat diet is administered for several weeks to induce insulin resistance.[13]

  • Drug Administration:

    • The test inhibitor (e.g., this compound) is administered orally or via injection at various doses over a specified treatment period.

  • Key Efficacy Tests:

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a bolus of glucose is administered orally. Blood glucose levels are measured at several time points (e.g., 0, 15, 30, 60, 120 minutes) to assess the animal's ability to clear glucose from the bloodstream. Improved glucose tolerance is indicative of enhanced insulin sensitivity.

    • Insulin Tolerance Test (ITT): Following a short fast, insulin is injected intraperitoneally. Blood glucose levels are monitored over time. A more rapid decrease in blood glucose indicates improved insulin sensitivity in peripheral tissues.

    • Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard method to assess insulin sensitivity. It involves infusing insulin at a constant rate while a variable glucose infusion is adjusted to maintain euglycemia. A higher glucose infusion rate required to maintain normal blood glucose levels signifies greater insulin sensitivity.[14]

  • Biochemical Analysis:

    • At the end of the study, blood and tissue samples (liver, muscle, adipose) are collected to measure levels of serum insulin, triglycerides, and cholesterol, and to analyze the phosphorylation status of key proteins in the insulin signaling pathway (e.g., IR, Akt) via Western blotting.[8][14]

Visualizing the Mechanism of Action

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways affected by PTP1B and the general workflow for inhibitor discovery.

Caption: PTP1B's role in negatively regulating the insulin signaling pathway.

PTP1B_Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus receptor Leptin Receptor jak2 JAK2 receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates (pY) ptp1b PTP1B jak2->ptp1b nucleus Gene Transcription (Appetite Regulation) stat3->nucleus translocates to inhibitor PTP1B Inhibitor (e.g., MPB) inhibitor->ptp1b inhibits ptp1b->jak2 dephosphorylates Leptin Leptin Leptin->receptor binds

Caption: PTP1B-mediated dephosphorylation of JAK2 in the leptin signaling pathway.

Caption: General experimental workflow for the discovery of PTP1B inhibitors.

References

Unveiling the Potential of Methyl Pseudolarate B: A Comparative Guide to PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyl pseudolarate B's (MPB) inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) with other known inhibitors. Supported by experimental data, this document serves as a valuable resource for evaluating MPB's potential as a therapeutic agent.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin and leptin signaling pathways. Its overexpression is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a prime target for drug discovery. This compound, a natural diterpenoid, has been identified as an inhibitor of PTP1B, demonstrating potential for therapeutic applications. This guide offers a detailed validation of its inhibitory activity, placing it in context with other natural and synthetic PTP1B inhibitors.

Comparative Inhibitory Activity of PTP1B Inhibitors

The inhibitory efficacy of various compounds against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for this compound and a selection of other natural and synthetic PTP1B inhibitors, allowing for a direct comparison of their potency.

Natural CompoundIC50 (μM)Source Organism/Class
This compound 10.9 Natural diterpenoid
Ursolic Acid3.1Triterpenoid
Oleanolic Acid4.2Triterpenoid
Betulinic Acid8.5Triterpenoid
Glabridin1.2Flavonoid
Kaempferol3.8Flavonoid
Luteolin2.5Flavonoid
Myricetin1.4Flavonoid
Quercetin1.9Flavonoid
Resveratrol25.0Stilbenoid
Synthetic CompoundIC50 (μM)Compound Class
Ertiprotafib0.8Thiazolidinedione
Suramin5.0Polysulfonated naphthylurea
Cinnamic acid derivatives0.5 - 5.0Phenylpropanoid
Salicylic acid derivatives1.0 - 10.0Salicylate
Vanadate~1.0Inorganic anion

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes and is compiled from various scientific publications.

Experimental Protocols

The validation of PTP1B inhibitory activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments commonly cited in the literature.

In Vitro PTP1B Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on PTP1B enzymatic activity.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control (e.g., Sodium Orthovanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add 10 µL of the test compound solution or control to each well.

  • Add 70 µL of the assay buffer to each well.

  • Initiate the reaction by adding 10 µL of the PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Add 10 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Insulin Receptor (IR) Phosphorylation Assay

This assay assesses the ability of an inhibitor to enhance insulin signaling in a cellular context by measuring the phosphorylation status of the insulin receptor, a direct substrate of PTP1B.

Materials:

  • A suitable cell line, such as HepG2 (human liver cancer cell line) or CHO-IR (Chinese hamster ovary cells overexpressing the human insulin receptor).

  • Cell culture medium and supplements.

  • Insulin.

  • Test compound.

  • Lysis buffer.

  • Antibodies: anti-phospho-IR (pY1162/1163) and anti-total-IR.

  • Western blotting reagents and equipment.

Procedure:

  • Seed the cells in a multi-well plate and grow to 80-90% confluency.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phosphorylated IR and total IR.

  • Quantify the band intensities to determine the ratio of phosphorylated IR to total IR. An increase in this ratio in the presence of the inhibitor indicates PTP1B inhibition.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in PTP1B inhibition studies.

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation Compound Test Compound (MPB) Assay Enzyme Inhibition Assay Compound->Assay Cells Cell Line (e.g., HepG2) Compound->Cells Pre-treatment PTP1B_Enzyme Recombinant PTP1B PTP1B_Enzyme->Assay Substrate pNPP Substrate Substrate->Assay IC50 IC50 Determination Assay->IC50 Phospho_Analysis IR Phosphorylation Analysis IC50->Phospho_Analysis Informs Cellular Dose Western_Blot Western Blot Analysis Cells->Western_Blot Insulin Insulin Stimulation Insulin->Cells Western_Blot->Phospho_Analysis

Caption: Experimental workflow for validating PTP1B inhibitory activity.

PTP1B_signaling_pathway cluster_pathway Insulin Signaling Pathway cluster_inhibition PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (p-IR) (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Phosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates MPB This compound MPB->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway and its inhibition by MPB.

Conclusion

This compound demonstrates notable inhibitory activity against PTP1B, positioning it as a compound of interest for further investigation in the context of metabolic diseases. While its potency is moderate compared to some of the most powerful synthetic inhibitors, its natural origin may offer advantages in terms of bioavailability and safety profiles. The data and protocols presented in this guide provide a solid foundation for researchers to objectively evaluate the potential of this compound and to design further experiments to elucidate its therapeutic efficacy. The continued exploration of natural compounds like MPB is a promising avenue in the development of novel and effective PTP1B inhibitors.

A Comparative Guide to the Reproducibility and Reliability of Experiments Using Methyl Pseudolarate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl pseudolarate B (MPB), also known as Pseudolaric acid B (PAB), with other microtubule-targeting agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the reproducible and reliable design of future studies.

Executive Summary

This compound is a diterpene acid isolated from the root bark of Pseudolarix kaempferi with demonstrated anti-cancer activity. Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide aims to provide researchers with a comparative analysis of MPB's performance against other well-established tubulin inhibitors, focusing on aspects crucial for experimental reproducibility. Factors such as varying IC50 values across different cell lines and under different exposure times highlight the importance of standardized protocols.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. However, it is essential to recognize that IC50 values can vary significantly based on the cell line, exposure duration, and the specific viability assay used. The following tables summarize the reported IC50 values for this compound and common alternative tubulin inhibitors.

Table 1: IC50 Values of this compound (MPB/PAB) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
HepG2Hepatocellular Carcinoma1.58Not SpecifiedSulforhodamine B
SK-Hep-1Hepatocellular Carcinoma1.90Not SpecifiedSulforhodamine B
Huh-7Hepatocellular Carcinoma2.06Not SpecifiedSulforhodamine B
MDA-MB-231Triple-Negative Breast Cancer19.324CCK-8
MDA-MB-231Triple-Negative Breast Cancer8.348CCK-8
MDA-MB-231Triple-Negative Breast Cancer5.7672CCK-8
HN22Head and Neck Cancer~0.7 µg/mL*24Not Specified

*Note: The value for HN22 was reported in µg/mL and has been included for reference. The molecular weight of MPB is 388.5 g/mol .

Table 2: IC50 Values of Alternative Tubulin Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50Exposure Time (h)
PaclitaxelVarious (8 lines)Various2.5 - 7.5 nM24
PaclitaxelNSCLC (14 lines)Non-Small Cell Lung Cancer9.4 µM24
PaclitaxelNSCLC (14 lines)Non-Small Cell Lung Cancer0.027 µM120
PaclitaxelSCLC (14 lines)Small Cell Lung Cancer25 µM24
PaclitaxelSCLC (14 lines)Small Cell Lung Cancer5.0 µM120
PaclitaxelMCF-7Breast Cancer3.5 µMNot Specified
PaclitaxelMDA-MB-231Breast Cancer0.3 µMNot Specified
VincristineHCT-8Colon Cancer0.97 µg/mLNot Specified
VincristineMCF-7Breast Cancer14.30 ng/mLNot Specified
VincristineA549Lung Cancer0.015 µg/mLNot Specified
ColchicineBT-12Atypical Teratoid/Rhabdoid Tumor0.016 µMNot Specified
ColchicineBT-16Atypical Teratoid/Rhabdoid Tumor0.056 µMNot Specified
ColchicineA549Lung Cancer3.9 nMNot Specified
ColchicineMDA-MB-231Breast Cancer2.2 nMNot Specified
ColchicineHepG2Hepatocellular Carcinoma3 nMNot Specified

Experimental Protocols

To enhance reproducibility, detailed experimental protocols for key assays are provided below. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or alternative compounds for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

MPB_Mechanism_of_Action MPB This compound Tubulin αβ-Tubulin Dimers MPB->Tubulin Inhibits Microtubules Microtubule Polymerization MPB->Microtubules Inhibits PI3K_pathway PI3K/AKT/mTOR Pathway MPB->PI3K_pathway Inhibits Mitochondrial_pathway Intrinsic Apoptosis Pathway (Mitochondrial) MPB->Mitochondrial_pathway Activates Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death PI3K_pathway->Apoptosis Suppression promotes Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Mitochondrial_pathway->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ Mitochondrial_pathway->Bax Caspase Caspase Activation Bcl2->Caspase Downregulation promotes Bax->Caspase Upregulation promotes Caspase->Apoptosis

Caption: Mechanism of action for this compound.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with MPB or Alternatives (Dose and Time Course) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western ic50 Determine IC50 Values viability->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis apoptosis->data_analysis western->data_analysis end End: Conclusion on Reproducibility data_analysis->end

Caption: A typical experimental workflow for comparing cytotoxic compounds.

Unveiling the Anticancer Potential of Methyl Pseudolarate B: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the biological activities of Methyl Pseudolarate B (MPB), a derivative of Pseudolaric acid B (PAB), across various cancer cell lines. This document objectively compares its performance with alternative chemotherapy agents, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

A note on the available research: The majority of published studies focus on Pseudolaric acid B (PAB), the parent compound of this compound. This guide synthesizes the significant findings on PAB, which are considered indicative of MPB's potential biological activities.

Comparative Analysis of Cytotoxicity

This compound, through its active form Pseudolaric acid B, has demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in multiple studies, showcasing its efficacy in inhibiting cancer cell proliferation.

Cell LineCancer TypeIC50 (µM) of Pseudolaric Acid BStandard Chemotherapy AgentIC50 (µM) of Standard Agent
MDA-MB-231 Triple-Negative Breast Cancer8.3 (48h)[1]Doxorubicin~0.83 (48h, MCF-7)[2]
HeLa Cervical Cancer10 (48h)[3]CisplatinVaries significantly by study
U87 Glioblastoma~10[4]TemozolomideVaries significantly by study
HN22 Head and Neck Cancer~0.7 (24h)[5]CisplatinVaries significantly by study
MCF-7 Breast Cancer1.35 (48h)[6]PaclitaxelVaries significantly by study

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of MPB's anticancer activity is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle, predominantly at the G2/M phase.

Apoptosis Induction

Treatment with PAB leads to a significant increase in the percentage of apoptotic cells in a dose-dependent manner.

Cell LineTreatment Concentration (µM) of PABPercentage of Apoptotic Cells (%)
U87 Glioblastoma 524.43 ± 1.50[7]
1050.12 ± 3.42[7]
MDA-MB-231 5~15[1]
7.5~25[1]
10~40[1]
Cell Cycle Arrest

PAB treatment causes a notable accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis.

Cell LineTreatment Concentration (µM) of PABCell Cycle Phase Distribution (%)
G0/G1
MDA-MB-231 Control~55
5~40
7.5~30
10~20

Signaling Pathways Modulated by this compound

The biological effects of MPB are mediated through the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. PAB has been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_mTOR_Pathway MPB This compound PI3K PI3K MPB->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Extrinsic Apoptosis Pathway

MPB can also induce apoptosis through the extrinsic pathway by upregulating the expression of Death Receptor 5 (DR5). Binding of ligands to DR5 initiates a caspase cascade, leading to apoptosis.

Extrinsic_Apoptosis_Pathway MPB This compound DR5 Death Receptor 5 (DR5) MPB->DR5 upregulates Caspase8 Caspase-8 DR5->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of extrinsic apoptosis by this compound via DR5.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or a control vehicle for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with MPB at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Biological Assays cluster_2 Data Analysis & Interpretation CellCulture Cancer Cell Lines (e.g., MDA-MB-231, HeLa, U87) Treatment Treatment with This compound CellCulture->Treatment MTT Cell Viability (MTT) Treatment->MTT ApoptosisAssay Apoptosis (Flow Cytometry) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle (Flow Cytometry) Treatment->CellCycleAssay WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis ApoptosisAssay->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycleAssay->CellCycleDist PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis

Caption: General workflow for assessing the biological activity of MPB.

References

A Comparative Analysis of Methyl Pseudolarate B: Unveiling its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of data from studies on Methyl Pseudolarate B and its parent compound, Pseudolaric Acid B (PAB). Due to the limited availability of specific quantitative data for this compound, this guide leverages the extensive research conducted on PAB to offer valuable insights into its biological activities. PAB, a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant potential as an anticancer, anti-inflammatory, and antifungal agent. This document objectively compares its performance with established therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for Pseudolaric Acid B (PAB) in comparison to standard therapeutic agents. This data provides a clear overview of its potency across different biological activities.

Table 1: Anticancer Activity of Pseudolaric Acid B (PAB) vs. Paclitaxel
CompoundCell LineAssayIC50 ValueCitation
Pseudolaric Acid B (PAB) HeLa (Cervical Cancer)MTT Assay10 µmol/L[1]
Pseudolaric Acid B (PAB) Murine Fibrosarcoma L929MTT AssayNot specified, but effective[1]
Pseudolaric Acid B (PAB) Human Ovarian Cancer (HO-8910, A2780)MTT AssayDose-dependent reduction in viability[2]
Paclitaxel Various Cancer Cell LinesMTT AssayTypically in the nanomolar range[3]

Note: While specific IC50 values for PAB against a wide range of cancer cell lines are not consistently reported in a single source, studies consistently demonstrate its potent cytotoxic effects. Paclitaxel, a standard chemotherapeutic agent, generally exhibits higher potency with IC50 values in the nanomolar range.

Table 2: Antifungal Activity of Pseudolaric Acid B (PAB) vs. Fluconazole
CompoundFungal StrainAssayMIC ValueCitation
Pseudolaric Acid B (PAB) Candida albicans (Fluconazole-Resistant)Broth Microdilution0.5 to 4 µg/mL[4]
Pseudolaric Acid B (PAB) Candida albicans (Fluconazole-Susceptible)Broth Microdilution0.5 to 4 µg/mL[4]
Pseudolaric Acid B (PAB) Candida tropicalis (Fluconazole-Resistant & Susceptible)Broth Microdilution8 to 16 µg/mL[5][6]
Fluconazole Candida albicans (Resistant)Broth Microdilution>64 µg/mL[4]
Fluconazole Candida albicans (Susceptible)Broth Microdilution0.25 to 4 µg/mL[4]
Fluconazole Candida tropicalis (Resistant)Broth Microdilution8 to 256 µg/mL[5]
Fluconazole Candida tropicalis (Susceptible)Broth Microdilution1 to 4 µg/mL[5]

Note: PAB demonstrates significant antifungal activity against both fluconazole-susceptible and -resistant strains of Candida, suggesting a different mechanism of action. It also shows a synergistic effect when combined with fluconazole against resistant strains.[4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound, Pseudolaric Acid B, or the comparator drug (e.g., Paclitaxel) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antifungal MIC Testing

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Serial Dilution: The antifungal agents (this compound, Pseudolaric Acid B, or Fluconazole) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well. For some fungistatic agents like azoles, the endpoint is often defined as the concentration that causes at least 50% growth inhibition.

Cytokine Quantification by ELISA for Anti-inflammatory Activity

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants from cells treated with this compound or a comparator and a series of known concentrations of the cytokine standard are added to the wells and incubated.

  • Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated.

  • Enzyme Conjugate Incubation: After another wash, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: The plate is washed, and a chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined from this standard curve.

Signaling Pathways and Mechanisms of Action

The biological effects of Pseudolaric Acid B are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Apoptosis Induction Pathway

Pseudolaric Acid B has been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway.

apoptosis_pathway PAB Pseudolaric Acid B Bax Bax PAB->Bax Upregulates Bcl2 Bcl-2 PAB->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Pseudolaric Acid B induces apoptosis by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2, leading to mitochondrial dysfunction and caspase activation.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Pseudolaric Acid B has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.

pi3k_akt_mtor_pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Pseudolaric Acid B inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation in cancer.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer activity of a compound like this compound.

experimental_workflow cluster_0 In Vitro Studies cluster_1 Data Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Elucidation Mechanism of Action Elucidation Apoptosis_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Statistical_Analysis Statistical Analysis IC50_Determination->Statistical_Analysis Mechanism_Elucidation->Statistical_Analysis

Caption: A typical workflow for evaluating the anticancer properties of a novel compound, from in vitro testing to data analysis.

This guide provides a foundational understanding of the biological activities of this compound, primarily through the extensive research on its parent compound, Pseudolaric Acid B. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product and its derivatives. Further research is warranted to delineate the specific quantitative differences in activity between this compound and Pseudolaric Acid B.

References

Benchmarking Methyl Pseudolarate B: A Comparative Performance Analysis Against a Reference PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of Methyl pseudolarate B (MPB) against Protein Tyrosine Phosphatase 1B (PTP1B), benchmarked against the well-characterized inhibitor, Trodusquemine. The data presented is compiled from discrete scientific sources and is intended to provide a comparative overview for researchers in metabolic disease and oncology.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. This guide evaluates the in vitro efficacy of this compound, a natural diterpenoid, in inhibiting PTP1B, and contextualizes its performance against Trodusquemine, a clinically studied allosteric inhibitor of PTP1B.

Quantitative Performance Comparison

The inhibitory activities of this compound and Trodusquemine against PTP1B are summarized below. It is important to note that the IC50 values were determined in separate studies under potentially different experimental conditions.

CompoundType of InhibitorIC50 Value (µM)Mechanism of Action
This compoundPTP1B Inhibitor10.9[1]Not specified in the provided search results.
Trodusquemine (MSI-1436)Non-competitive, Allosteric~1[2][3]Binds to the C-terminal region of PTP1B.[4]

Mechanism of Action

Trodusquemine is a well-documented non-competitive, allosteric inhibitor of PTP1B.[3][4] It uniquely binds to a C-terminal, non-catalytic region of the enzyme, inducing a conformational change that inhibits its activity.[4] This allosteric binding contributes to its selectivity for PTP1B over other protein tyrosine phosphatases.[3]

The precise mechanism of action for This compound as a PTP1B inhibitor has not been detailed in the available search results. Further investigation is required to elucidate its binding site and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Experimental Protocols

The following outlines a general methodology for determining the PTP1B inhibitory activity of a test compound, based on commonly cited protocols.

PTP1B Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PTP1B using a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • p-nitrophenyl phosphate (pNPP) substrate

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Trodusquemine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To the wells of a 96-well microplate, add the assay buffer.

  • Add the test compound or reference inhibitor at various concentrations. Include a control with solvent only.

  • Add the PTP1B enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate for a defined period (e.g., 30 minutes) at the controlled temperature.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at a wavelength of 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the PTP1B Signaling Pathway and Experimental Workflow

To better illustrate the context of PTP1B inhibition and the experimental process, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS p-IRS-1 IRS->pIRS PI3K PI3K pIRS->PI3K pIRS->PTP1B Dephosphorylates AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pJAK2->PTP1B Dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription pSTAT3->Gene_Transcription Inhibitor PTP1B Inhibitor (e.g., MPB) Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

PTP1B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Add Buffer, Compounds, and PTP1B to 96-well Plate A->E B Prepare Recombinant PTP1B B->E C Prepare pNPP Substrate G Add pNPP to Initiate Reaction C->G D Prepare Test Compounds (MPB, Reference) D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C G->H I Add Stop Solution H->I J Measure Absorbance at 405 nm I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Caption: Workflow for a typical PTP1B enzymatic inhibition assay.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Methyl Pseudolarate B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited safety data. Methyl pseudolarate B, a diterpenoid compound, requires careful handling due to the absence of a specific Safety Data Sheet (SDS). The following procedural guidance is based on the precautionary principle, treating the substance as potentially hazardous.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a bioactive diterpenoid supplied as a powder, it poses a risk of inhalation and skin exposure. Some diterpenoids are known to have toxic properties. Therefore, a comprehensive PPE strategy is essential.

PPE Component Specification Purpose
Hand Protection Double-layered nitrile glovesTo prevent skin contact with the compound.
Eye Protection Chemical splash goggles and a face shieldTo protect the eyes and face from airborne particles and splashes.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of the fine powder.
Body Protection Long-sleeved lab coat and closed-toe shoesTo protect skin and clothing from contamination.

Operational Plan: From Receipt to Experiment

A structured operational plan ensures minimal exposure and safe handling throughout the experimental process.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Ensure the container is clearly labeled with the compound's name and a warning of its potential hazards.

2. Handling and Preparation:

  • All manipulations of powdered this compound, including weighing and transfer, must be conducted within a certified chemical fume hood or a glove box to contain airborne particles.

  • Use dedicated, clean tools (spatulas, weighing paper) for handling the compound.

  • When preparing solutions, add the solvent to the powder slowly and carefully to prevent splashing and aerosolization.

3. Experimental Use:

  • Keep containers of this compound sealed when not in immediate use.

  • All experimental procedures involving the compound should be performed in a well-ventilated area, preferably within a fume hood.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposables that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.

  • Excess Compound: Any unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Data Presentation

A summary of the known physical and chemical properties of this compound is provided below.

Property Information
Chemical Formula C₂₄H₃₀O₈
Molecular Weight 446.49 g/mol
CAS Number 82508-34-7
Physical Form Powder
Chemical Class Diterpenoid

Mandatory Visualization

The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Don PPE prep_hood Prepare Fume Hood start->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste decontaminate Decontaminate Workspace solid_waste->decontaminate liquid_waste->decontaminate end End: Doff PPE decontaminate->end

Safe Handling and Disposal Workflow for this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl pseudolarate B
Reactant of Route 2
Reactant of Route 2
Methyl pseudolarate B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.